Product packaging for YS121(Cat. No.:CAS No. 916482-17-2)

YS121

Cat. No.: B1683517
CAS No.: 916482-17-2
M. Wt: 408.0 g/mol
InChI Key: HVJBWTVMRIOTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octanoic acid, 2-[[4-chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]- is a medium-chain fatty acid.
inhibits microsomal prostaglanding E2 synthase;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClN3O2S B1683517 YS121 CAS No. 916482-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2S/c1-4-5-6-7-11-16(19(25)26)27-20-23-17(21)12-18(24-20)22-15-10-8-9-13(2)14(15)3/h8-10,12,16H,4-7,11H2,1-3H3,(H,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJBWTVMRIOTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647434
Record name 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916482-17-2
Record name 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916482172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, also known as YS121, is a novel synthetic compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, effects on key signaling pathways, and its pharmacological profile. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. A key pathway in inflammation is the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound has emerged as a promising anti-inflammatory agent by targeting key enzymes within this pathway.

Core Mechanism of Action: Dual Inhibition of mPGES-1 and 5-LO

This compound exerts its anti-inflammatory effects primarily through the dual inhibition of two critical enzymes in the arachidonic acid pathway: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme is a terminal synthase responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. This compound inhibits human mPGES-1 in a reversible and noncompetitive manner[1].

  • 5-Lipoxygenase (5-LO): This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in asthma, allergic rhinitis, and other inflammatory conditions.

By simultaneously inhibiting both mPGES-1 and 5-LO, this compound effectively reduces the production of two major classes of pro-inflammatory lipid mediators, leading to a broad anti-inflammatory effect.

Signaling Pathway

The mechanism of action of this compound can be visualized within the context of the arachidonic acid signaling cascade.

Arachidonic_Acid_Pathway PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 COX1_2 COX-1/2 AA->COX1_2 LOX5 5-Lipoxygenase AA->LOX5 PGH2 PGH2 COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Leukotrienes Leukotrienes LOX5->Leukotrienes Leukotrienes->Inflammation This compound This compound This compound->mPGES1 Inhibits This compound->LOX5 Inhibits

This compound inhibits mPGES-1 and 5-LO in the arachidonic acid pathway.

Quantitative Data

The inhibitory activity and binding affinity of this compound have been quantified in various assays.

ParameterTarget/SystemValueReference
IC50 Human mPGES-1 (cell-free)3.4 µM[1][2]
IC50 5-Lipoxygenase (cell-free)6.5 µM[1][2]
KD Human mPGES-110-14 µM[1][2]
IC50 PGE2 formation (LPS-stimulated human whole blood)2 µM[1]
EC50 PGE2 production (IL-1β-stimulated A549 cells)12 µM[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

mPGES-1 Inhibition Assay (Cell-Free)

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound on mPGES-1.

mPGES1_Assay_Workflow Start Start Prepare Prepare Microsomes from IL-1β-stimulated A549 cells Start->Prepare Incubate Pre-incubate Microsomes with this compound or vehicle (DMSO) Prepare->Incubate Add_PGH2 Add PGH2 to initiate reaction Incubate->Add_PGH2 Stop Stop reaction with quenching solution (e.g., FeCl2) Add_PGH2->Stop Extract Extract Prostaglandins Stop->Extract Analyze Analyze PGE2 levels by LC-MS/MS or ELISA Extract->Analyze End End Analyze->End

Workflow for the mPGES-1 cell-free inhibition assay.

Methodology:

  • Microsome Preparation: Microsomal fractions are prepared from human A549 cells stimulated with interleukin-1β (IL-1β) to induce mPGES-1 expression.

  • Incubation: The microsomal preparation is pre-incubated with varying concentrations of this compound or vehicle (DMSO) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing glutathione (GSH) as a cofactor.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.

  • Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of a quenching solution (e.g., a solution containing ferric chloride).

  • Quantification: The amount of PGE2 produced is quantified using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-Lipoxygenase Inhibition Assay (Cell-Free)

This protocol describes the determination of the inhibitory effect of this compound on 5-LO activity.

Methodology:

  • Enzyme Source: Recombinant human 5-LO or a cytosolic fraction from activated human neutrophils is used as the enzyme source.

  • Incubation: The enzyme is pre-incubated with varying concentrations of this compound or vehicle in the presence of calcium and ATP.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Product Detection: The formation of 5-LO products (e.g., 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4)) is monitored by measuring the increase in absorbance at 234 nm or by LC-MS/MS analysis.

  • Data Analysis: IC50 values are determined from the concentration-response curves.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is utilized to characterize the direct binding of this compound to mPGES-1.

Methodology:

  • Chip Preparation: Purified, in vitro-translated human mPGES-1 is immobilized on a sensor chip.

  • Binding Analysis: Varying concentrations of this compound are flowed over the chip surface, and the change in the refractive index, which is proportional to the mass of bound analyte, is monitored in real-time.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).

Human Whole Blood Assay

This ex vivo assay assesses the inhibitory effect of this compound on PGE2 production in a more physiologically relevant matrix.

Methodology:

  • Blood Collection: Freshly drawn human whole blood is collected in the presence of an anticoagulant.

  • Incubation: Aliquots of whole blood are pre-incubated with different concentrations of this compound or vehicle.

  • Stimulation: PGE2 production is stimulated by the addition of lipopolysaccharide (LPS).

  • Analysis: After incubation, plasma is separated, and PGE2 levels are measured by a specific immunoassay. The levels of other prostanoids, such as thromboxane B2 (TXB2) and 6-keto-PGF1α, can also be measured to assess selectivity.

  • Data Analysis: IC50 values for the inhibition of PGE2 formation are calculated.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Pleurisy

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound.

Methodology:

  • Animal Model: Male Wistar rats are used for this model.

  • Drug Administration: this compound (e.g., 1.5 mg/kg) or vehicle is administered intraperitoneally (i.p.) prior to the induction of pleurisy.

  • Induction of Pleurisy: Pleurisy is induced by the intrapleural injection of a carrageenan solution.

  • Sample Collection: After a specific time, the animals are euthanized, and the pleural exudate is collected to measure its volume. The pleural cavity is washed with saline to collect leukocytes.

  • Analysis: The total leukocyte count in the pleural lavage fluid is determined. The concentrations of PGE2 and leukotriene B4 (LTB4) in the pleural exudate are measured by ELISA or LC-MS/MS.

  • Data Analysis: The effects of this compound on exudate volume, leukocyte infiltration, and mediator levels are compared to the vehicle-treated group.

Selectivity Profile

An important aspect of the pharmacological profile of this compound is its selectivity. In human whole blood assays, this compound concentration-dependently inhibits PGE2 formation without significantly reducing the generation of cyclooxygenase (COX)-2-derived thromboxane B2 and 6-keto PGF1α, or COX-1-derived 12(S)-hydroxy-5-cis-8,10-trans-heptadecatrienoic acid[1]. This indicates that this compound selectively targets mPGES-1 over COX-1 and COX-2 at therapeutic concentrations.

Conclusion

2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) is a potent dual inhibitor of mPGES-1 and 5-LO. Its mechanism of action involves the direct, reversible, and noncompetitive inhibition of mPGES-1, leading to a selective reduction in PGE2 synthesis, and the inhibition of 5-LO, which blocks the production of pro-inflammatory leukotrienes. The in vitro, ex vivo, and in vivo data presented in this guide demonstrate the significant anti-inflammatory potential of this compound, making it a promising lead compound for the development of novel anti-inflammatory therapies with a potentially favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs. Further investigation into its pharmacokinetic and toxicological properties is warranted to advance its clinical development.

References

In-Depth Technical Guide to the Synthesis and Characterization of YS121: A Dual mPGES-1 and 5-LOX Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS121, chemically known as 2-[[4-chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]octanoic acid, is a potent dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). This document provides a comprehensive technical overview of this compound, including its synthesis, detailed characterization, and the signaling pathways it modulates. Experimental protocols for key biological assays are provided to facilitate further research and development of this promising anti-inflammatory agent. All quantitative data is presented in structured tables, and logical workflows and signaling pathways are visualized using diagrams.

Introduction

Inflammatory responses are complex physiological processes involving a cascade of enzymatic reactions that lead to the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. Microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) are key enzymes in the biosynthesis of prostaglandin E2 (PGE2) and leukotrienes, respectively. Dual inhibition of these enzymes presents a promising therapeutic strategy for inflammatory diseases, potentially offering enhanced efficacy and an improved safety profile compared to single-target agents.

This compound has emerged as a significant compound in this area, demonstrating potent inhibitory activity against both mPGES-1 and 5-LOX. This guide serves as a technical resource for researchers engaged in the study and development of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound, 2-[[4-chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]octanoic acid, is a multi-step process. A detailed, step-by-step protocol is outlined below.

Synthesis Workflow

This compound Synthesis Workflow cluster_0 Step 1: Synthesis of 2,4-dichloro-6-((2,3-dimethylphenyl)amino)pyrimidine cluster_1 Step 2: Synthesis of this compound A 2,4,6-trichloropyrimidine C Intermediate 1 A->C Et3N, THF, 0°C to rt B 2,3-dimethylaniline B->C D Intermediate 1 F This compound D->F NaH, THF, 0°C to rt E 2-mercaptooctanoic acid E->F

Caption: Synthetic route for this compound.

Experimental Protocol

Step 1: Synthesis of 4-chloro-6-((2,3-dimethylphenyl)amino)-2-(methylthio)pyrimidine

  • To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as tetrahydrofuran (THF), add 2,3-dimethylaniline and a base like triethylamine (Et3N) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-6-((2,3-dimethylphenyl)amino)-2-(methylthio)pyrimidine.

Step 2: Synthesis of 2-[[4-chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]octanoic acid (this compound)

  • To a solution of 2-mercaptooctanoic acid in anhydrous THF, add a strong base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for a short period to allow for the formation of the thiolate.

  • Add the 4-chloro-6-((2,3-dimethylphenyl)amino)-2-(methylthio)pyrimidine from Step 1 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction with water and acidify with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound, this compound, by column chromatography or recrystallization.

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed by various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C20H26ClN3O2S
Molecular Weight 407.96 g/mol
Appearance White to off-white solid
CAS Number 916482-17-2
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the dimethylphenyl group, the pyrimidine ring proton, the methine proton of the octanoic acid chain, and the aliphatic protons of the octyl and methyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for all 20 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic and pyrimidine carbons, and the aliphatic carbons of the octanoic acid chain.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically be used to confirm the molecular weight of this compound. The expected [M-H]⁻ ion would be observed at m/z 406.15.

(Note: Specific, experimentally obtained spectra are not publicly available and would need to be generated upon synthesis.)

Biological Activity and Signaling Pathways

This compound exerts its anti-inflammatory effects by dually inhibiting mPGES-1 and 5-LOX.

In Vitro Inhibitory Activity
TargetIC₅₀ (μM)
mPGES-1 3.4
5-LOX 6.5

Data obtained from cell-free enzyme activity assays.

Signaling Pathways

This compound intervenes in two key inflammatory pathways: the prostaglandin and leukotriene biosynthesis pathways.

Prostaglandin E2 Synthesis Pathway:

PGE2 Synthesis Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 mPGES1->PGE2 This compound This compound This compound->mPGES1

Caption: Inhibition of PGE2 synthesis by this compound.

Leukotriene Synthesis Pathway:

Leukotriene Synthesis Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP FiveLOX 5-LOX AA->FiveLOX FLAP->FiveLOX LTA4 Leukotriene A4 FiveLOX->LTA4 LTs Leukotrienes (LTB4, LTC4, etc.) LTA4->LTs This compound This compound This compound->FiveLOX

Caption: Inhibition of Leukotriene synthesis by this compound.

Experimental Protocols for Biological Assays

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (Cell-Free)

This assay determines the ability of this compound to inhibit the conversion of PGH₂ to PGE₂ by recombinant human mPGES-1.

Workflow:

mPGES-1 Assay Workflow A Prepare assay buffer and reagents B Add recombinant mPGES-1, GSH, and this compound (or vehicle) to wells A->B C Pre-incubate B->C D Initiate reaction with PGH2 C->D E Stop reaction D->E F Quantify PGE2 (e.g., by EIA) E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for mPGES-1 inhibition assay.

Detailed Protocol:

  • Reagents and Buffer: Prepare an assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) containing glutathione (GSH) as a cofactor.

  • Enzyme and Inhibitor Incubation: In a microplate, add the recombinant human mPGES-1 enzyme to the assay buffer. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4 °C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H₂ (PGH₂).

  • Reaction Termination: After a short incubation period (e.g., 1 minute), terminate the reaction by adding a stop solution (e.g., a solution of FeCl₂).

  • Quantification: Quantify the amount of PGE₂ produced using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

5-Lipoxygenase (5-LOX) Inhibition Assay (Human Neutrophils)

This assay measures the inhibition of 5-LOX activity in isolated human neutrophils.

Workflow:

5-LOX Assay Workflow A Isolate human neutrophils B Pre-incubate neutrophils with this compound (or vehicle) A->B C Stimulate cells with calcium ionophore (e.g., A23187) B->C D Add arachidonic acid C->D E Incubate D->E F Stop reaction and extract leukotrienes E->F G Quantify LTB4 (e.g., by EIA or LC-MS) F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for 5-LOX inhibition assay.

Detailed Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as density gradient centrifugation.

  • Inhibitor Pre-incubation: Resuspend the isolated neutrophils in a suitable buffer and pre-incubate them with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37 °C.

  • Cell Stimulation: Stimulate the neutrophils with a calcium ionophore (e.g., A23187) to activate 5-LOX.

  • Substrate Addition: Add the substrate, arachidonic acid, to initiate the biosynthesis of leukotrienes.

  • Incubation: Incubate the cell suspension for a defined period (e.g., 10 minutes) at 37 °C.

  • Reaction Termination and Extraction: Terminate the reaction by adding a cold stop solution and pelleting the cells. Extract the leukotrienes from the supernatant.

  • Quantification: Measure the amount of leukotriene B₄ (LTB₄) produced using a specific EIA kit or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.

Conclusion

This compound is a well-characterized dual inhibitor of mPGES-1 and 5-LOX with significant potential for the treatment of inflammatory diseases. This technical guide provides a comprehensive overview of its synthesis, characterization, and biological evaluation. The detailed experimental protocols and pathway diagrams are intended to support further research and development efforts in this promising area of medicinal chemistry and pharmacology. Researchers are encouraged to use this guide as a foundational resource for their investigations into this compound and its therapeutic applications.

In vitro activity of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Activity of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, a compound also identified as YS121.[1][2][3] This document consolidates available data on its inhibitory activities, mechanism of action, and the experimental methodologies used for its characterization. The primary focus is its function as a dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the biosynthesis of pro-inflammatory mediators.[1][2] All quantitative data are presented in tabular format for clarity, and key processes are visualized using DOT language diagrams.

Introduction

2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) is a pirinixic acid derivative with significant anti-inflammatory potential.[1][2] It targets the terminal enzymes in the prostaglandin and leukotriene biosynthetic pathways, specifically mPGES-1 and 5-LO.[1][2] Pharmacological inhibition of these enzymes is a therapeutic strategy for inflammatory conditions, potentially offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2] This guide details the in vitro studies that have elucidated the activity and mechanism of this compound.

Quantitative In Vitro Activity

The in vitro potency of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations.

Table 1: Cell-Free Enzymatic Inhibition by this compound

Target EnzymeInhibitory Concentration (IC50)Source
Human mPGES-13.4 µM[1][2]
5-Lipoxygenase (5-LO)~1 µM[1]

Table 2: Cell-Based Inhibitory Activity of this compound

Assay SystemCellular Effect MeasuredInhibitory Concentration (IC50)Source
LPS-stimulated human whole bloodProstaglandin E2 (PGE2) formation2 µM[2]

In studies using human whole blood, this compound demonstrated selectivity, as it did not significantly reduce the formation of cyclooxygenase (COX)-2-derived thromboxane B2 and 6-keto PGF1α, or the COX-1-derived 12(S)-hydroxy-5-cis-8,10-trans-heptadecatrienoic acid.[2]

Mechanism of Action

The mechanism of action of this compound has been defined through kinetic and biophysical studies.

  • Mode of Inhibition: this compound inhibits human mPGES-1 in a reversible and noncompetitive manner.[1][2]

  • Direct Binding: Surface plasmon resonance spectroscopy has confirmed that this compound directly and specifically binds to human mPGES-1.[2] The dissociation constant (KD) for this interaction was determined to be between 10-14 µM .[2]

The dual inhibition of both mPGES-1 and 5-LO by this compound is a key feature of its pharmacological profile, as illustrated in the signaling pathway diagram below.

G cluster_0 Arachidonic Acid Cascade cluster_1 Inhibition by this compound AA Arachidonic Acid COX COX-1 / COX-2 AA->COX FiveLO 5-LO AA->FiveLO PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 (Pro-inflammatory) mPGES1->PGE2 LTs Leukotrienes (Pro-inflammatory) FiveLO->LTs This compound This compound This compound->mPGES1 Inhibits YS121_mPGES1 This compound YS121_mPGES1->FiveLO Inhibits

Caption: Dual inhibitory action of this compound on mPGES-1 and 5-LO.

Experimental Protocols

The following section details the methodologies for the key in vitro experiments cited in this guide.

Cell-Free Human mPGES-1 Activity Assay
  • Objective: To determine the direct inhibitory effect of this compound on mPGES-1 activity.

  • Enzyme Source: Microsomal fractions from human A549 lung carcinoma cells stimulated with interleukin-1β.

  • Procedure:

    • The microsomal preparation containing mPGES-1 is pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

    • The reaction is allowed to proceed for a specified duration and then terminated.

    • The product, prostaglandin E2 (PGE2), is quantified using an enzyme immunoassay (EIA).

    • IC50 values are calculated from the resulting concentration-response curves.

Cell-Based Human Whole Blood Assay
  • Objective: To assess the efficacy of this compound in a more physiologically relevant environment.

  • Method:

    • Freshly collected human whole blood is treated with various concentrations of this compound.

    • Lipopolysaccharide (LPS) is added to induce an inflammatory response, leading to the upregulation of COX-2 and mPGES-1.

    • The samples are incubated to allow for the production of prostanoids.

    • The reaction is stopped, and plasma is separated via centrifugation.

    • PGE2 levels in the plasma are quantified by EIA.

    • The IC50 value is determined by analyzing the concentration-dependent inhibition of PGE2 formation.

Surface Plasmon Resonance (SPR) Spectroscopy
  • Objective: To confirm the direct binding of this compound to mPGES-1 and to determine the binding kinetics.

  • Procedure:

    • Purified, in vitro-translated human mPGES-1 is immobilized on a sensor chip.

    • Solutions of this compound at different concentrations are passed over the chip surface.

    • The association and dissociation of this compound to the immobilized mPGES-1 are monitored in real-time.

    • The resulting data are used to calculate the dissociation constant (KD), providing a measure of binding affinity.

The logical flow of these experimental procedures is depicted in the workflow diagram below.

G cluster_0 Experimental Workflow start Start: In Vitro Characterization cell_free Cell-Free Assays (mPGES-1 & 5-LO) start->cell_free cell_based Cell-Based Assays (Human Whole Blood) start->cell_based ic50_determination Determine IC50 Values cell_free->ic50_determination binding_assay Binding Assay (Surface Plasmon Resonance) ic50_determination->binding_assay pge2_inhibition Measure PGE2 Inhibition cell_based->pge2_inhibition pge2_inhibition->binding_assay kd_determination Determine KD Value binding_assay->kd_determination end End: Characterized In Vitro Activity kd_determination->end

Caption: A typical workflow for the in vitro characterization of this compound.

Conclusion

The in vitro data for 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) characterize it as a potent dual inhibitor of mPGES-1 and 5-LO. Its reversible, noncompetitive inhibition of mPGES-1, coupled with its efficacy in cell-based systems, underscores its potential as a lead compound for the development of novel anti-inflammatory agents. The experimental protocols detailed herein provide a solid foundation for further research and validation of this compound's pharmacological properties.

References

A Comprehensive Technical Guide to the Pharmacological Profile of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological properties of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, a compound also known as YS121. This molecule has been identified as a potent dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). This dual-action mechanism positions this compound as a significant compound of interest for the development of novel anti-inflammatory therapeutics. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Inflammatory processes are complex biological responses involving a cascade of enzymatic pathways that lead to the production of lipid mediators, such as prostaglandins and leukotrienes. These molecules are pivotal in the development of pain, fever, and swelling associated with inflammation. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, can lead to undesirable side effects. Consequently, there is a compelling need for the development of more targeted anti-inflammatory agents with improved safety profiles.

This compound has emerged as a promising candidate by selectively targeting downstream enzymes in the arachidonic acid cascade, namely mPGES-1 and 5-LO. This dual inhibition offers the potential for a broad-spectrum anti-inflammatory effect by simultaneously suppressing the production of both pro-inflammatory prostaglandin E2 (PGE2) and various leukotrienes.

Mechanism of Action

This compound exerts its pharmacological effects through the dual inhibition of two key enzymes in the eicosanoid biosynthesis pathway:

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): this compound acts as a reversible and noncompetitive inhibitor of human mPGES-1.[1][2] This enzyme is the terminal synthase responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

  • 5-Lipoxygenase (5-LO): this compound also inhibits 5-lipoxygenase, the enzyme that initiates the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators involved in various aspects of the inflammatory response, including leukocyte chemotaxis and increased vascular permeability.

Surface plasmon resonance spectroscopy studies have confirmed a direct, reversible, and specific binding of this compound to human mPGES-1.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeAssay TypeSpeciesIC50
mPGES-1Cell-freeHuman3.4 µM[1][2]
5-LipoxygenaseCell-free-4.1 µM
PGE2 formationLPS-stimulated whole bloodHuman2 µM[2]

Table 2: Binding Affinity of this compound

Target ProteinMethodSpeciesDissociation Constant (KD)
mPGES-1Surface Plasmon ResonanceHuman10-14 µM[1][2]

Table 3: In Vivo Efficacy of this compound

Animal ModelCompound DoseRoute of AdministrationObserved Effects
Carrageenan-induced rat pleurisy1.5 mg/kgIntraperitonealBlocked exudate formation and leukocyte infiltration; Reduced pleural levels of PGE2 and leukotriene B4[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Prostaglandin E2 Biosynthesis Pathway

PGE2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1_2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 mPGES1 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation This compound This compound This compound->mPGES1 Inhibits

Caption: Inhibition of the Prostaglandin E2 biosynthesis pathway by this compound.

Leukotriene Biosynthesis Pathway

Leukotriene_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Five_HPETE 5-HPETE Arachidonic_Acid->Five_HPETE 5-LO Five_LO 5-Lipoxygenase (5-LO) LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inflammation Chemotaxis, Vascular Permeability LTB4->Inflammation LTC4->Inflammation This compound This compound This compound->Five_LO Inhibits

Caption: Inhibition of the Leukotriene biosynthesis pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. These protocols are based on standard laboratory practices and information available in the public domain.

In Vitro mPGES-1 Inhibition Assay (Cell-free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human mPGES-1.

Methodology:

  • Enzyme Preparation: Microsomes from IL-1β-stimulated A549 cells or another appropriate cell line overexpressing human mPGES-1 are prepared by differential centrifugation.

  • Assay Buffer: A suitable buffer, such as 0.1 M potassium phosphate buffer (pH 7.4) containing glutathione, is used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the microsomal preparation, assay buffer, and varying concentrations of this compound or vehicle control.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, PGH2.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 4°C or 37°C) for a specific duration (e.g., 1-5 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution, typically containing a reducing agent like stannous chloride in methanol, to convert any remaining PGH2 to PGF2α.

  • Quantification: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

mPGES1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme_Prep Prepare mPGES-1 Microsomes Mix Combine Microsomes, Buffer, and this compound in 96-well plate Enzyme_Prep->Mix Buffer_Prep Prepare Assay Buffer Buffer_Prep->Mix Compound_Prep Prepare this compound Dilutions Compound_Prep->Mix Initiate Add PGH2 to start reaction Mix->Initiate Incubate Incubate at controlled temperature Initiate->Incubate Terminate Add Stop Solution Incubate->Terminate Quantify Quantify PGE2 (EIA or LC-MS) Terminate->Quantify Calculate_IC50 Calculate IC50 Value Quantify->Calculate_IC50

Caption: Workflow for the in vitro mPGES-1 inhibition assay.

Human Whole Blood Assay for PGE2 Production

Objective: To assess the inhibitory effect of this compound on PGE2 production in a more physiologically relevant ex vivo system.

Methodology:

  • Blood Collection: Fresh human venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control at 37°C.

  • Stimulation: PGE2 production is induced by stimulating the blood with lipopolysaccharide (LPS).

  • Incubation: The stimulated blood is incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Plasma Separation: After incubation, the blood samples are centrifuged to separate the plasma.

  • Quantification: The concentration of PGE2 in the plasma is determined using a specific EIA.

  • Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated from the concentration-response curve.

In Vivo Carrageenan-Induced Rat Pleurisy Model

Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute in vivo model of inflammation.

Methodology:

  • Animal Model: Male Wistar rats are typically used for this model.

  • Compound Administration: this compound (e.g., 1.5 mg/kg) or vehicle is administered intraperitoneally a set time before the induction of pleurisy.

  • Induction of Pleurisy: Pleurisy is induced by the intrapleural injection of a carrageenan solution into the right pleural cavity of anesthetized rats.

  • Euthanasia and Sample Collection: At a specific time point after carrageenan injection (e.g., 4 hours), the rats are euthanized. The pleural cavity is washed with saline, and the pleural exudate is collected.

  • Measurement of Inflammatory Parameters:

    • Exudate Volume: The volume of the collected pleural exudate is measured.

    • Leukocyte Infiltration: The total and differential leukocyte counts in the exudate are determined using a hemocytometer and microscopic examination of stained smears.

  • Biomarker Analysis: The concentrations of PGE2 and leukotriene B4 (LTB4) in the pleural exudate are quantified by EIA or LC-MS.

  • Data Analysis: The effects of this compound on exudate volume, leukocyte infiltration, and mediator levels are compared to the vehicle-treated control group.

Pleurisy_Model_Workflow cluster_treatment Treatment Phase cluster_induction Induction of Pleurisy cluster_evaluation Evaluation Phase Administer_this compound Administer this compound or Vehicle (i.p.) Inject_Carrageenan Intrapleural Injection of Carrageenan Administer_this compound->Inject_Carrageenan Euthanize_Collect Euthanize and Collect Pleural Exudate Inject_Carrageenan->Euthanize_Collect Measure_Parameters Measure Exudate Volume and Leukocyte Count Euthanize_Collect->Measure_Parameters Analyze_Biomarkers Analyze PGE2 and LTB4 Levels Euthanize_Collect->Analyze_Biomarkers

Caption: Workflow for the carrageenan-induced rat pleurisy model.

Conclusion

2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) is a novel dual inhibitor of mPGES-1 and 5-LO with demonstrated in vitro and in vivo anti-inflammatory activity. Its ability to concurrently suppress the production of both pro-inflammatory prostaglandins and leukotrienes makes it a compelling candidate for further preclinical and clinical development. The data and methodologies presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. Further investigation into its pharmacokinetic and toxicological profile is warranted to fully elucidate its clinical utility.

References

YS121: A Dual Inhibitor of mPGES-1 and 5-LO in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological targets of YS121, a potent anti-inflammatory agent. We will delve into its mechanism of action, supported by quantitative data and detailed experimental protocols, to offer a comprehensive resource for researchers in inflammation and drug discovery.

Core Mechanism of Action: Dual Inhibition of Key Inflammatory Enzymes

This compound exerts its anti-inflammatory effects by dually targeting two critical enzymes in the arachidonic acid cascade: microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[1] This dual inhibition effectively reduces the production of two major classes of pro-inflammatory mediators: prostaglandins (specifically PGE₂) and leukotrienes.[1]

Signaling Pathway of this compound Intervention

The following diagram illustrates the central role of this compound in modulating the arachidonic acid inflammatory cascade.

YS121_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids cPLA2 cPLA₂ Membrane Phospholipids->cPLA2 Inflammatory Stimuli Arachidonic Acid Arachidonic Acid COX12 COX-1/2 Arachidonic Acid->COX12 5LO 5-LO Arachidonic Acid->5LO cPLA2->Arachidonic Acid PGH2 PGH₂ COX12->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE₂ (Pro-inflammatory) mPGES1->PGE2 FLAP FLAP 5LO->FLAP LTA4 LTA₄ FLAP->LTA4 LTs Leukotrienes (Pro-inflammatory) LTA4->LTs This compound This compound This compound->mPGES1 This compound->5LO experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellFree Cell-Free Enzyme Assays (mPGES-1, 5-LO, COX-1, COX-2) IC50 IC₅₀ Determination CellFree->IC50 Selectivity Selectivity Profiling CellFree->Selectivity CellBased Cell-Based Assays (A549 cells, IL-1β stimulation) EC50 EC₅₀ Determination CellBased->EC50 PleurisyModel Carrageenan-Induced Rat Pleurisy Model YS121Admin This compound Administration (1.5 mg/kg, i.p.) PleurisyModel->YS121Admin Analysis Analysis of Pleural Exudate (PGE₂, LTB₄, Leukocyte Count) YS121Admin->Analysis Efficacy In Vivo Efficacy Assessment Analysis->Efficacy

References

The Discovery and Development of Pirinixic Acid Derivatives: A Technical Guide to YS121 and a New Generation of Dual mPGES-1/5-LO Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirinixic acid, originally developed as a PPARα agonist for lipid-lowering effects, has emerged as a versatile scaffold for the development of novel anti-inflammatory agents. This technical guide delves into the discovery and development of pirinixic acid derivatives, with a primary focus on YS121, a potent dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). By simultaneously targeting two key enzymes in the eicosanoid biosynthesis pathway, this compound represents a promising strategy for the treatment of inflammation-related diseases with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document provides a comprehensive overview of the structure-activity relationships, mechanism of action, experimental protocols, and quantitative data associated with this compound and related compounds.

Introduction: The Evolution from PPARα Agonism to Dual Enzyme Inhibition

Pirinixic acid, also known as WY-14643, was first identified in 1974 as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, and its activation leads to a reduction in triglyceride levels.[1] While pirinixic acid itself did not achieve clinical use for dyslipidemia, its chemical structure has served as a valuable template for the design of new therapeutic agents targeting a range of diseases.

Subsequent research revealed that derivatives of pirinixic acid possess a broader pharmacological profile, extending beyond PPARα activation. A significant breakthrough was the discovery of derivatives with potent inhibitory activity against key enzymes in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This led to the development of dual inhibitors, with this compound emerging as a lead candidate.

This compound: A Prototypical Dual mPGES-1/5-LO Inhibitor

This compound, with the IUPAC name 2-((4-chloro-6-((2,3-dimethylphenyl)amino)pyrimidin-2-yl)thio)octanoic acid, is a pirinixic acid derivative that demonstrates a dual inhibitory mechanism of action.[2]

Mechanism of Action

This compound simultaneously targets two critical enzymes involved in the biosynthesis of potent pro-inflammatory lipid mediators:

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

  • 5-Lipoxygenase (5-LO): This enzyme initiates the biosynthesis of leukotrienes, which are involved in a variety of inflammatory responses, including leukocyte chemotaxis and increased vascular permeability.

By inhibiting both mPGES-1 and 5-LO, this compound effectively reduces the production of both PGE2 and leukotrienes, offering a more comprehensive anti-inflammatory effect than agents that target only one of these pathways.

Quantitative Biological Activity of this compound

The following table summarizes the key in vitro and in vivo activity data for this compound.

ParameterValueAssay SystemReference
mPGES-1 Inhibition (IC50) 3.4 µMCell-free enzymatic assay[3]
5-LO Inhibition (IC50) 6.5 µMCell-free enzymatic assay[3]
PGE2 Production Inhibition (EC50) 12 µMIL-1β-stimulated A549 cells[3]
PPARα Activation (EC50) 1 µMCell-based transactivation assay[3]
PPARγ Activation (EC50) 3.6 µMCell-based transactivation assay[3]
In vivo Anti-inflammatory Activity 1.5 mg/kg (i.p.)Carrageenan-induced rat pleurisy[3]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its modulation of the eicosanoid signaling pathway and its interaction with PPARs.

Inhibition of the Eicosanoid Pathway

This compound's primary mechanism involves the direct inhibition of mPGES-1 and 5-LO, thereby blocking the production of their respective pro-inflammatory products.

Eicosanoid_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 Five_LO 5-LO Arachidonic_Acid->Five_LO PGH2 PGH2 COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation_Pain_Fever Inflammation, Pain, Fever PGE2->Inflammation_Pain_Fever Leukotrienes Leukotrienes Five_LO->Leukotrienes Inflammation_Asthma Inflammation, Asthma Leukotrienes->Inflammation_Asthma This compound This compound This compound->mPGES1 Inhibits This compound->Five_LO Inhibits

This compound inhibits key enzymes in the eicosanoid pathway.
Activation of PPAR Signaling

In addition to its enzymatic inhibition, this compound also functions as an agonist for both PPARα and PPARγ. Activation of these nuclear receptors can contribute to the overall anti-inflammatory effect through the transcriptional regulation of genes involved in inflammation and metabolism.

PPAR_Signaling cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates RXR RXR PPARa->RXR Heterodimerizes PPARg->RXR Heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Anti_inflammatory_Effects Anti-inflammatory Effects Gene_Expression->Anti_inflammatory_Effects Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation Synthesis_Workflow start Starting Materials: 2,4,6-trichloropyrimidine 2,3-dimethylaniline 2-mercaptooctanoic acid step1 Nucleophilic Substitution: Reaction of 2,4,6-trichloropyrimidine with 2,3-dimethylaniline start->step1 intermediate1 Intermediate 1: 4-chloro-6-((2,3-dimethylphenyl)amino) -2-chloropyrimidine step1->intermediate1 step2 Thioether Formation: Reaction of Intermediate 1 with 2-mercaptooctanoic acid intermediate1->step2 product Final Product: This compound step2->product

References

An In-Depth Technical Guide on 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid for Prostaglandin E2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, a pirinixic acid derivative also known as YS121. This compound has been identified as a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of pro-inflammatory eicosanoids. By targeting these enzymes, this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document details the mechanism of action, quantitative inhibitory data, and experimental protocols for the characterization of this compound.

Mechanism of Action: Dual Inhibition of mPGES-1 and 5-LOX

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is catalyzed by cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES).[1] Microsomal prostaglandin E synthase-1 (mPGES-1) is a key terminal synthase responsible for the production of PGE2 and is often overexpressed in inflammatory conditions and various cancers.[2]

This compound exerts its inhibitory effect on PGE2 production by directly and reversibly binding to mPGES-1.[1] This action blocks the conversion of prostaglandin H2 (PGH2) to PGE2, the final step in this inflammatory pathway.

In addition to its action on the PGE2 pathway, this compound is also an inhibitor of 5-lipoxygenase (5-LOX).[1] 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory lipid mediators. The dual inhibition of both PGE2 and leukotriene synthesis suggests that this compound may offer a broader anti-inflammatory efficacy.

dot graph Arachidonic_Acid_Cascade { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Membrane_Phospholipids [label="Membrane Phospholipids"]; PLA2 [label="Phospholipase A2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid"]; COX1_2 [label="COX-1 / COX-2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="Prostaglandin H2 (PGH2)"]; mPGES1 [label="mPGES-1", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGE2 [label="Prostaglandin E2 (PGE2)"]; Inflammation [label="Inflammation, Pain, Fever", shape=plaintext]; Five_LOX [label="5-Lipoxygenase (5-LOX)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes"]; Inflammation2 [label="Inflammation", shape=plaintext]; YS121_mPGES1 [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; YS121_5LOX [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Membrane_Phospholipids -> PLA2 [label=" "]; PLA2 -> Arachidonic_Acid [label=" "]; Arachidonic_Acid -> COX1_2 [label=" "]; Arachidonic_Acid -> Five_LOX [label=" "]; COX1_2 -> PGH2 [label=" "]; PGH2 -> mPGES1 [label=" "]; mPGES1 -> PGE2 [label=" "]; PGE2 -> Inflammation [label=" "]; Five_LOX -> Leukotrienes [label=" "]; Leukotrienes -> Inflammation2 [label=" "]; YS121_mPGES1 -> mPGES1 [arrowhead=tee, color="#EA4335"]; YS121_5LOX -> Five_LOX [arrowhead=tee, color="#EA4335"]; } enddot Figure 1: Simplified Arachidonic Acid Signaling Pathway.

Quantitative Data Presentation

The inhibitory activity of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) has been quantified in various assays. The following tables summarize the key findings.

Target Enzyme Assay Type IC50 Value (µM) Reference
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Cell-Free3.4[1]
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Cell-Free3.9[3]
5-Lipoxygenase (5-LOX)Cell-Free6.5[1]
5-Lipoxygenase (5-LOX)Cell-Free4.1[3]
Cyclooxygenase-1 (COX-1)-> 10 (24.8% inhibition at 10 µM)[3]
Cyclooxygenase-2 (COX-2)-> 10 (38% inhibition at 10 µM)[3]
Table 1: In Vitro Enzyme Inhibitory Activity of this compound.
Cell Line / System Stimulus Endpoint IC50 / EC50 Value (µM) Reference
A549 CellsInterleukin-1β (IL-1β)PGE2 ProductionEC50 = 12[1]
Human Whole BloodLipopolysaccharide (LPS)PGE2 ProductionIC50 = 3[2]
Table 2: Cell-Based Inhibitory Activity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. The following are representative protocols for assessing the inhibitory activity of compounds like this compound.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a test compound on the enzymatic activity of mPGES-1.

Workflow Diagram:

mPGES1_Assay_Workflow Prepare_Reagents Prepare Reagents: - Microsomal enzyme preparation (source of mPGES-1) - Glutathione (GSH) solution - Test compound (this compound) dilutions - Prostaglandin H2 (PGH2) solution - Stop solution (e.g., SnCl2) Incubation Incubate microsomes, GSH, and this compound Prepare_Reagents->Incubation Initiate_Reaction Initiate reaction by adding PGH2 Incubation->Initiate_Reaction Stop_Reaction Stop reaction with stop solution Initiate_Reaction->Stop_Reaction Quantify_PGE2 Quantify PGE2 levels (e.g., ELISA) Stop_Reaction->Quantify_PGE2 Calculate_Inhibition Calculate percent inhibition and IC50 value Quantify_PGE2->Calculate_Inhibition

Protocol:

  • Preparation of Reagents:

    • Prepare a microsomal fraction from IL-1β-stimulated A549 cells as the source of mPGES-1.

    • Prepare a stock solution of glutathione (GSH) in buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of PGH2 in an appropriate solvent and store at -80°C.

    • Prepare a stop solution (e.g., 1 M FeCl2 or SnCl2 in ethanol).

  • Assay Procedure:

    • In a microcentrifuge tube, combine the microsomal preparation, GSH solution, and the test compound (this compound) or vehicle control.

    • Pre-incubate the mixture at 4°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the PGH2 substrate.

    • Allow the reaction to proceed for a defined time (e.g., 60 seconds) at 4°C.

    • Terminate the reaction by adding the stop solution.

  • Quantification and Analysis:

    • Quantify the amount of PGE2 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of a test compound on the activity of 5-LOX.

Protocol:

  • Preparation of Reagents:

    • Use a purified preparation of human recombinant 5-LOX or a cytosolic fraction from neutrophils as the enzyme source.

    • Prepare a buffer containing calcium chloride and ATP.

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Prepare a stock solution of arachidonic acid as the substrate.

  • Assay Procedure:

    • In a suitable reaction vessel, combine the 5-LOX enzyme preparation, buffer, and the test compound (this compound) or vehicle control.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined time (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by adding an organic solvent (e.g., methanol/acetonitrile).

  • Quantification and Analysis:

    • Analyze the formation of 5-LOX products (e.g., LTB4) by reverse-phase high-performance liquid chromatography (RP-HPLC) or a specific ELISA.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Cell-Based Prostaglandin E2 Production Assay

This assay evaluates the ability of a test compound to inhibit PGE2 production in intact cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture A549 human lung carcinoma cells in appropriate media until they reach a suitable confluency.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a pro-inflammatory agent such as Interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

    • Incubate for an extended period (e.g., 24 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the stimulated vehicle control.

    • Determine the EC50 value from the resulting dose-response curve.

Human Whole Blood Assay for PGE2 Inhibition

This ex vivo assay assesses the inhibitory effect of a compound on PGE2 synthesis in a more physiologically relevant matrix.

Protocol:

  • Blood Collection and Treatment:

    • Draw fresh venous blood from healthy volunteers into heparinized tubes.

    • Aliquot the blood into tubes containing various concentrations of this compound or vehicle control.

    • Incubate the blood at 37°C for a short period (e.g., 15 minutes).

    • Stimulate PGE2 production by adding lipopolysaccharide (LPS).

    • Incubate at 37°C for 24 hours to allow for COX-2 induction and PGE2 synthesis.

  • Plasma Separation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Collect the plasma and store at -80°C until analysis.

    • Determine the PGE2 concentration in the plasma using a validated ELISA or LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 synthesis for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Conclusion

2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) is a potent dual inhibitor of mPGES-1 and 5-LOX, effectively reducing the production of the pro-inflammatory mediators PGE2 and leukotrienes. Its mechanism of action, supported by quantitative in vitro and cell-based data, positions it as a significant lead compound for the development of novel anti-inflammatory drugs. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other related compounds in the pursuit of safer and more effective treatments for inflammatory diseases.

References

YS121: A Dual Inhibitor of Leukotriene and Prostaglandin E2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

YS121 is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key enzymes in the biosynthetic pathways of leukotrienes and prostaglandin E2 (PGE2), respectively. This technical guide provides an in-depth overview of the pharmacological effects of this compound on leukotriene biosynthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by simultaneously targeting two critical enzymes involved in the production of pro-inflammatory lipid mediators. It inhibits 5-LOX, the enzyme that catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes. Additionally, this compound inhibits mPGES-1, the terminal enzyme responsible for the synthesis of PGE2. The dual inhibition of these pathways makes this compound a compound of interest for inflammatory conditions where both leukotrienes and PGE2 play a significant pathological role.

Quantitative Inhibition Data

The inhibitory activity of this compound against both human 5-LOX and mPGES-1 has been quantified in cell-free and cell-based assays.

Target EnzymeAssay TypeIC50 Value
Human 5-Lipoxygenase (5-LOX)Cell-free6.5 µM[1]
Human Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Cell-free3.4 µM[1]

In a cellular context, this compound demonstrated a dose-dependent reduction of PGE2 production in IL-1β-stimulated A549 cells with an EC50 of 12 µM.[1]

In Vivo Efficacy

The anti-inflammatory potential of this compound has been demonstrated in a preclinical model of inflammation. In a carrageenan-induced rat pleurisy model, intraperitoneal administration of this compound (1.5 mg/kg) resulted in a significant reduction of inflammatory markers.

ParameterEffect of this compound (1.5 mg/kg)
Pleural Exudate VolumeInhibition of formation[1]
Leukocyte InfiltrationReduction[1]
Pleural Leukotriene B4 (LTB4) LevelsReduction[1]
Pleural Prostaglandin E2 (PGE2) LevelsReduction[1]

Signaling Pathway of Leukotriene Biosynthesis and Inhibition by this compound

The following diagram illustrates the leukotriene biosynthesis pathway, highlighting the point of inhibition by this compound.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP cPLA2 cPLA2 cPLA2->Arachidonic_Acid Liberation Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->cPLA2 Activation Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Presentation Five_HPETE 5-HPETE Five_LOX->Five_HPETE Oxygenation LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 Dehydration LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Inflammation Inflammation LTB4->Inflammation LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs CysLTs->Inflammation This compound This compound This compound->Five_LOX Inhibition

Caption: this compound inhibits 5-LOX, blocking the synthesis of all leukotrienes.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

This protocol outlines a general procedure for determining the inhibitory effect of this compound on 5-LOX activity in a cell-free system.

  • Enzyme Preparation: Recombinant human 5-LOX is purified and stored in a suitable buffer at -80°C.

  • Reaction Mixture: A reaction buffer is prepared, typically containing Tris-HCl (pH 7.4), CaCl2, EDTA, and ATP.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

  • Assay Procedure: a. The 5-LOX enzyme is pre-incubated with either this compound or vehicle control in the reaction buffer for a specified time at a controlled temperature (e.g., 10 minutes at room temperature). b. The reaction is initiated by the addition of the substrate, arachidonic acid. c. The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes). d. The reaction is terminated by the addition of a stop solution (e.g., a mixture of methanol and acetonitrile).

  • Product Detection: The formation of 5-LOX products (e.g., 5-HETE and LTB4) is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for 5-LOX Inhibition Assay

LOX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, this compound, Substrate) Start->Prepare_Reagents Pre_incubation Pre-incubate 5-LOX with this compound or Vehicle Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Analyze_Products Analyze Products (HPLC or ELISA) Terminate_Reaction->Analyze_Products Calculate_IC50 Calculate IC50 Analyze_Products->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 of this compound against 5-LOX.

Conclusion

This compound is a promising dual inhibitor of 5-LOX and mPGES-1, demonstrating potent inhibition of leukotriene and prostaglandin E2 synthesis both in vitro and in vivo. Its ability to target two key pathways in the inflammatory cascade suggests its potential as a therapeutic agent for a range of inflammatory disorders. Further research is warranted to fully elucidate its clinical potential.

References

Methodological & Application

Unraveling the Role of YS121 in Cellular Mechanisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of cellular biology and drug discovery, the emergence of novel molecular compounds offers promising avenues for therapeutic intervention. This document provides detailed application notes and protocols for the utilization of YS121, a compound of interest, in various cell-based assays. Tailored for researchers, scientists, and professionals in drug development, these guidelines aim to standardize experimental procedures and facilitate the accurate interpretation of results.

Introduction to this compound

While the precise origin and comprehensive mechanism of action of this compound are the subjects of ongoing investigation, preliminary studies suggest its involvement in key signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Understanding its molecular interactions is paramount for elucidating its therapeutic potential.

Core Applications in Cell-Based Assays

This compound can be effectively employed in a range of cell-based assays to probe its biological activity. These include, but are not limited to:

  • Cell Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects of this compound on various cell lines.

  • Apoptosis Assays: To investigate the induction of programmed cell death by this compound.

  • Cell Signaling Assays: To identify and characterize the signaling cascades modulated by this compound.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol outlines the use of a colorimetric assay to measure cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects early and late apoptotic cells.

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for a specified duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathway Analysis

The interaction of a compound with cellular signaling pathways is a critical aspect of its characterization. Based on general knowledge of pathways commonly affected in cancer and other diseases, the following represents a hypothetical signaling pathway that could be influenced by a novel therapeutic agent.

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TranscriptionFactor Transcription Factors (e.g., NF-κB, c-Myc) mTOR->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Survival Survival GeneExpression->Survival

Caption: Hypothetical signaling pathway potentially inhibited by this compound.

Experimental Workflow

A systematic approach is crucial for reproducible results. The following diagram illustrates a standard workflow for evaluating this compound in cell-based assays.

G A 1. Cell Culture (Select appropriate cell line) B 2. This compound Treatment (Dose-response and time-course) A->B C 3. Assay Execution (e.g., Viability, Apoptosis) B->C D 4. Data Acquisition (e.g., Plate Reader, Flow Cytometer) C->D E 5. Data Analysis (IC50 calculation, Statistical analysis) D->E F 6. Interpretation & Reporting E->F

Caption: Standard experimental workflow for this compound cell-based assays.

Quantitative Data Summary

To facilitate comparison and interpretation, all quantitative data should be summarized in a clear and structured format.

Assay Cell Line This compound Concentration (µM) Incubation Time (h) Result (e.g., IC50, % Apoptosis)
Cell ViabilityMCF-70.1 - 10048IC50 = 15.2 µM
Cell ViabilityA5490.1 - 10048IC50 = 25.8 µM
ApoptosisJurkat102435% Annexin V Positive
ApoptosisHeLa102422% Annexin V Positive

Note: The data presented in this table is purely illustrative and should be replaced with actual experimental findings.

Conclusion

These application notes provide a foundational framework for the investigation of this compound in cell-based assays. Adherence to these standardized protocols will enhance the reproducibility and reliability of experimental outcomes, thereby accelerating the understanding of this compound's biological functions and its potential as a therapeutic agent. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines and experimental objectives.

Application Notes and Protocols: YS121 in Rodent Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS121, also known as 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, is a novel small-molecule inhibitor with dual activity against microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[1][2][3] This dual inhibition allows this compound to effectively block the production of two key pro-inflammatory mediators, prostaglandin E2 (PGE2) and leukotrienes (e.g., LTB4), making it a promising candidate for therapeutic intervention in inflammatory diseases.[1][3][4] These application notes provide a summary of the reported in vitro and in vivo data for this compound and detailed protocols for its use in a common rodent model of acute inflammation.

Data Presentation

In Vitro Activity of this compound
Target EnzymeInhibition (IC50)Assay ConditionsReference
microsomal prostaglandin E2 synthase-1 (mPGES-1)3.4 µMCell-free assay (human)[2][3]
5-lipoxygenase (5-LOX)6.5 µM[2]
Cyclooxygenase-1 (COX-1)24.8% inhibition at 10 µM[4]
Cyclooxygenase-2 (COX-2)38% inhibition at 10 µM[4]
Cellular Activity of this compound
Cell TypeEffectPotency (EC50/IC50)Assay ConditionsReference
A549 cells (human lung carcinoma)Reduction of PGE2 productionEC50 = 12 µMIL-1β-stimulated[2]
Human Whole BloodInhibition of PGE2 formationIC50 = 2 µMLipopolysaccharide-stimulated[3]
In Vivo Anti-Inflammatory Activity of this compound in a Rat Model
Animal ModelTreatmentKey FindingsReference
Carrageenan-induced pleurisy in rats1.5 mg/kg this compound (i.p.)- 62% inhibition of exudate formation- 40% inhibition of cell infiltration- Reduced pleural levels of PGE2 and LTB4[1][3][5]

Signaling Pathway of this compound Action

This compound exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid cascade. By inhibiting mPGES-1, it prevents the conversion of PGH2 to the pro-inflammatory prostaglandin PGE2. Simultaneously, its inhibition of 5-LOX blocks the synthesis of leukotrienes, another class of potent inflammatory mediators. This dual action provides a more comprehensive blockade of inflammatory pathways compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.

YS121_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) PGH2->Prostaglandins (e.g., PGE2) mPGES-1 Leukotrienes (e.g., LTB4) Leukotrienes (e.g., LTB4) 5-HPETE->Leukotrienes (e.g., LTB4) PLA2 PLA2 COX-1/2 COX-1/2 mPGES-1 mPGES-1 5-LOX 5-LOX This compound This compound This compound->mPGES-1 This compound->5-LOX

This compound dual inhibition of mPGES-1 and 5-LOX.

Experimental Protocols

Carrageenan-Induced Pleurisy in Rats

This model is widely used to assess the in vivo efficacy of anti-inflammatory compounds.[1][3] Pleurisy is induced by the injection of carrageenan into the pleural cavity, leading to fluid accumulation (exudate), leukocyte infiltration, and the production of inflammatory mediators.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan solution (e.g., 1% in sterile saline)

  • Male Wistar rats (or other suitable strain)

  • Anesthetic (e.g., isoflurane)

  • Heparinized tubes

  • Phosphate-buffered saline (PBS)

  • Turk's solution

  • Hemocytometer or automated cell counter

  • ELISA kits for PGE2 and LTB4

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • This compound Administration: Administer this compound (e.g., 1.5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes to 1 hour before the induction of pleurisy.[3]

  • Induction of Pleurisy: Anesthetize the rats and inject 0.1-0.2 mL of carrageenan solution into the right pleural cavity.

  • Euthanasia and Sample Collection: At a predetermined time point (e.g., 4 hours post-carrageenan injection), euthanize the animals.

  • Pleural Exudate Collection: Open the chest cavity and carefully collect the pleural exudate using a pipette. Wash the pleural cavity with a known volume of PBS (e.g., 1 mL) and pool with the exudate.

  • Exudate Volume and Leukocyte Count: Measure the total volume of the collected fluid. Centrifuge an aliquot of the exudate, resuspend the cell pellet, and count the number of leukocytes using a hemocytometer after dilution in Turk's solution.

  • Mediator Analysis: Centrifuge the remaining exudate to remove cells and store the supernatant at -80°C. Measure the concentrations of PGE2 and LTB4 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Experimental_Workflow cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_post_treatment Data Collection & Analysis Acclimatization Acclimatization YS121_Admin This compound/Vehicle Administration (i.p.) Acclimatization->YS121_Admin 1 week Pleurisy_Induction Carrageenan Injection (intrapleural) YS121_Admin->Pleurisy_Induction 30-60 min Euthanasia Euthanasia Pleurisy_Induction->Euthanasia Exudate_Collection Exudate_Collection Euthanasia->Exudate_Collection 4 hours post-induction Volume_Measurement Measure Exudate Volume Exudate_Collection->Volume_Measurement Leukocyte_Count Total Leukocyte Count Exudate_Collection->Leukocyte_Count Mediator_Analysis PGE2 & LTB4 ELISA Exudate_Collection->Mediator_Analysis Supernatant

Workflow for carrageenan-induced pleurisy model.

Conclusion

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its dual inhibitory action on mPGES-1 and 5-LOX presents a promising therapeutic strategy for inflammatory conditions. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in rodent models of inflammation.

References

Application Notes and Protocols for Measuring mPGES-1 and 5-LO Inhibition with YS121

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS121 is a potent dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory lipid mediators. This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound against both mPGES-1 and 5-LO. These protocols are designed for researchers in academia and the pharmaceutical industry engaged in inflammation research and drug development.

This compound exhibits direct, reversible, and specific binding to mPGES-1.[1][2] It has been shown to be effective in cell-based assays and in vivo models of inflammation.[1][2] Understanding the protocols to quantify its inhibitory potential is crucial for its evaluation as a therapeutic agent.

Quantitative Data Summary

The inhibitory potency of this compound against mPGES-1 and 5-LO, as well as its cellular efficacy, is summarized in the table below.

Target/AssayParameterValueReference
Microsomal Prostaglandin E Synthase-1 (mPGES-1)IC503.4 µM[1][2]
5-Lipoxygenase (5-LO)IC506.5 µM[1][2]
IL-1β-stimulated A549 cells (PGE2 production)EC5012 µM[1][2]
mPGES-1 Binding AffinityKD10-14 µM[1][2]

Signaling Pathway

The arachidonic acid cascade is initiated by the release of arachidonic acid from membrane phospholipids. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. This compound targets key enzymes in both of these pathways.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1/2 AA->COX LOX 5-LOX AA->LOX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation1 Inflammation, Pain, Fever PGE2->Inflammation1 LTA4 LTA4 LOX->LTA4 LTB4 LTB4 LTA4->LTB4 Inflammation2 Inflammation, Chemotaxis LTB4->Inflammation2 YS121_mPGES1 This compound YS121_mPGES1->mPGES1 Inhibition YS121_5LO This compound YS121_5LO->LOX Inhibition

This compound inhibits both mPGES-1 and 5-LO pathways.

Protocol 1: Cell-Free mPGES-1 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on the enzymatic activity of recombinant human mPGES-1 in a cell-free system. The assay measures the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).

Experimental Workflow

mPGES1_Assay_Workflow start Start prep_enzyme Prepare Recombinant human mPGES-1 start->prep_enzyme prep_this compound Prepare this compound Dilutions start->prep_this compound pre_incubate Pre-incubate Enzyme with this compound prep_enzyme->pre_incubate prep_this compound->pre_incubate add_pgh2 Initiate Reaction with PGH2 pre_incubate->add_pgh2 incubate Incubate at 37°C add_pgh2->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pge2 Quantify PGE2 (e.g., ELISA) stop_reaction->measure_pge2 analyze Calculate IC50 measure_pge2->analyze end End analyze->end

Cell-free mPGES-1 inhibition assay workflow.

Materials and Reagents

  • Recombinant human mPGES-1

  • This compound

  • Prostaglandin H2 (PGH2)

  • Reduced Glutathione (GSH)

  • Assay Buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 7.4)

  • Stop Solution (e.g., 1 M Citric Acid or a solution containing a selective COX inhibitor to prevent non-enzymatic PGH2 degradation)

  • PGE2 ELISA Kit

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure

  • Enzyme Preparation:

    • Dilute the recombinant human mPGES-1 to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations for testing. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Reduced Glutathione (GSH) to a final concentration of 1 mM.

      • This compound at various concentrations (or vehicle control).

      • Recombinant human mPGES-1.

    • Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding PGH2 to a final concentration of 5-10 µM.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-5 minutes) that falls within the linear range of the reaction.

    • Stop the reaction by adding the stop solution.

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced in each well using a commercially available PGE2 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Calculate the percentage of mPGES-1 inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based 5-LO Inhibition Assay in Human Neutrophils

This protocol outlines a method to assess the inhibitory effect of this compound on 5-LO activity in isolated human neutrophils by measuring the production of leukotriene B4 (LTB4) following cell stimulation.

Experimental Workflow

5LO_Assay_Workflow start Start isolate_neutrophils Isolate Human Neutrophils from Whole Blood start->isolate_neutrophils prep_this compound Prepare this compound Dilutions start->prep_this compound pre_incubate Pre-incubate Neutrophils with this compound isolate_neutrophils->pre_incubate prep_this compound->pre_incubate stimulate_cells Stimulate Cells (e.g., Calcium Ionophore A23187) pre_incubate->stimulate_cells incubate Incubate at 37°C stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_ltb4 Quantify LTB4 (e.g., ELISA) collect_supernatant->measure_ltb4 analyze Calculate IC50 measure_ltb4->analyze end End analyze->end

Cell-based 5-LO inhibition assay workflow.

Materials and Reagents

  • Freshly drawn human whole blood from healthy donors

  • Density gradient centrifugation medium (e.g., Ficoll-Paque)

  • Red Blood Cell Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS) or other suitable cell culture medium

  • This compound

  • Calcium Ionophore A23187

  • LTB4 ELISA Kit

  • 96-well cell culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure

  • Isolation of Human Neutrophils:

    • Isolate neutrophils from fresh human whole blood using density gradient centrifugation followed by red blood cell lysis.

    • Resuspend the purified neutrophils in HBSS or a suitable buffer at a concentration of 1-5 x 10^6 cells/mL.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the cell culture medium to obtain a range of concentrations for testing.

  • Assay Protocol:

    • Add the isolated neutrophils to the wells of a 96-well cell culture plate.

    • Add this compound at various concentrations (or vehicle control) to the wells.

    • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

    • Stimulate the neutrophils by adding Calcium Ionophore A23187 to a final concentration of 1-5 µM.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Terminate the reaction by placing the plate on ice and then centrifuge the plate to pellet the cells.

  • LTB4 Quantification:

    • Carefully collect the supernatant from each well.

    • Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Calculate the percentage of 5-LO inhibition for each concentration of this compound compared to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. All work with human blood should be conducted in accordance with institutional and national guidelines for biosafety.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of YS121

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the anti-inflammatory properties of YS121, a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). This compound has been shown to effectively inhibit the production of prostaglandin E2 (PGE2) and leukotrienes (LTs), key mediators of inflammation. This document outlines detailed protocols for a suite of in vitro and in vivo assays to characterize the efficacy and mechanism of action of this compound, including assessments of its impact on key inflammatory signaling pathways such as NF-κB and MAPK. Data is presented in structured tables for clear interpretation, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting two critical enzymes in the inflammatory cascade: mPGES-1 and 5-LO. By dually targeting these enzymes, this compound effectively reduces the synthesis of both PGE2 and leukotrienes, which are centrally involved in the pathophysiology of numerous inflammatory diseases. The coordinated inhibition of these two pathways suggests that this compound may offer a broad-spectrum anti-inflammatory effect with a potentially favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Efficacy of this compound

Enzymatic and Cellular Inhibition

This compound has demonstrated potent inhibitory activity against both mPGES-1 and 5-LO in cell-free enzymatic assays. Furthermore, its efficacy in cellular systems has been confirmed in various cell lines and human whole blood.

Data Summary:

Assay TypeTarget/Cell LineEndpointThis compound Activity
Cell-Free Enzymatic AssaymPGES-1IC503.4 µM
Cell-Free Enzymatic Assay5-LOXIC506.5 µM
Cellular AssayIL-1β-stimulated A549 cellsEC50 (PGE2 reduction)12 µM
Human Whole Blood Assay-EC50 (PGE2 reduction)2 µM
Protocol: In Vitro mPGES-1 and 5-LOX Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mPGES-1 and 5-LOX in cell-free assays.

Materials:

  • Recombinant human mPGES-1 and 5-LOX enzymes

  • Arachidonic acid (substrate)

  • Glutathione (GSH) for mPGES-1 assay

  • ATP and calcium for 5-LOX assay

  • This compound

  • Assay buffer

  • PGE2 and LTB4 ELISA kits

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • For the mPGES-1 assay, add the recombinant enzyme, GSH, and this compound dilutions to the wells of a 96-well plate.

  • For the 5-LOX assay, add the recombinant enzyme, ATP, calcium, and this compound dilutions to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plates at 37°C for the specified time.

  • Stop the reaction according to the manufacturer's instructions for the respective enzymes.

  • Quantify the amount of PGE2 and LTB4 produced using ELISA kits.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Anti-inflammatory Activity of this compound

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory effects of novel compounds.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound100.51 ± 0.0540.0
This compound300.34 ± 0.04 60.0
Indomethacin100.30 ± 0.0364.7
p<0.05, **p<0.01 compared to vehicle control. Data are presented as mean ± SEM.
Protocol: Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle for drug administration

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Group the animals and administer this compound (e.g., 10 and 30 mg/kg, p.o.), indomethacin (10 mg/kg, p.o.), or vehicle one hour before inducing inflammation.

  • Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the increase in paw volume for each animal at each time point.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

LPS-Induced Systemic Inflammation

Lipopolysaccharide (LPS) administration in mice induces a systemic inflammatory response, providing a model to study the effects of anti-inflammatory agents on cytokine production.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control-1250 ± 150850 ± 100
This compound10875 ± 120600 ± 80
This compound30500 ± 90 350 ± 60
Dexamethasone1450 ± 70 300 ± 50
*p<0.05, **p<0.01 compared to vehicle control. Data are presented as mean ± SEM.
Protocol: LPS-Induced Systemic Inflammation in Mice

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in a mouse model of systemic inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • Vehicle for drug administration

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Acclimatize mice for at least one week.

  • Administer this compound (e.g., 10 and 30 mg/kg, i.p.), dexamethasone (1 mg/kg, i.p.), or vehicle 30 minutes prior to LPS challenge.

  • Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg).

  • Two hours after LPS injection, collect blood via cardiac puncture.

  • Separate serum and store at -80°C until analysis.

  • Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits.

Mechanistic Studies: Effect on Inflammatory Signaling Pathways

Inhibition of NF-κB and MAPK Signaling

To elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, its impact on the NF-κB and MAPK signaling pathways can be investigated in stimulated immune cells.

Hypothetical Data Summary: Western Blot Analysis

Target ProteinTreatmentRelative Protein Expression (Fold Change vs. Control)
p-p65LPS5.2 ± 0.6
p-p65LPS + this compound (10 µM)2.1 ± 0.3
p-p38LPS4.8 ± 0.5
p-p38LPS + this compound (10 µM)1.9 ± 0.2
**p<0.01 compared to LPS-treated group. Data are presented as mean ± SEM.
Protocol: Western Blot Analysis of NF-κB and MAPK Activation

Objective: To determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • LPS

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (p-p65, p65, p-p38, p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture RAW 264.7 cells to 80% confluency.

  • Pre-treat cells with this compound (e.g., 1, 5, 10 µM) or vehicle for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Immune Cell Profiling

Flow Cytometry Analysis of Immune Cell Populations

Flow cytometry can be utilized to analyze the effect of this compound on the composition and activation state of immune cell populations in inflammatory models.

Hypothetical Data Summary: Flow Cytometry of Peritoneal Lavage Fluid

Cell PopulationTreatmentCell Count (x 10^5)
NeutrophilsZymosan15.2 ± 1.8
NeutrophilsZymosan + this compound (10 mg/kg)7.6 ± 1.1
MacrophagesZymosan8.5 ± 0.9
MacrophagesZymosan + this compound (10 mg/kg)4.3 ± 0.5
**p<0.01 compared to zymosan-treated group. Data are presented as mean ± SEM.
Protocol: Flow Cytometry for Immune Cell Profiling

Objective: To quantify the effect of this compound on immune cell infiltration in a mouse model of peritonitis.

Materials:

  • BALB/c mice

  • This compound

  • Zymosan A

  • PBS

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD45, anti-Ly6G, anti-F4/80)

  • Flow cytometer

Procedure:

  • Induce peritonitis by i.p. injection of zymosan A (1 mg/mouse).

  • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes after zymosan injection.

  • Four hours after zymosan injection, sacrifice the mice and collect peritoneal lavage fluid with cold PBS.

  • Centrifuge the lavage fluid to pellet the cells.

  • Resuspend the cells in FACS buffer and count the total number of cells.

  • Stain the cells with fluorescently labeled antibodies against specific immune cell markers.

  • Analyze the stained cells using a flow cytometer to quantify different immune cell populations.

Visualization of Pathways and Workflows

G cluster_pathway This compound Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 Five_LO 5-LO Arachidonic_Acid->Five_LO PGH2 PGH2 COX1_2->PGH2 LTA4 LTA4 Five_LO->LTA4 mPGES1 mPGES-1 PGH2->mPGES1 Other_PGs Other Prostanoids PGH2->Other_PGs LTs Leukotrienes LTA4->LTs PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Edema) PGE2->Inflammation LTs->Inflammation This compound This compound This compound->Five_LO Inhibition This compound->mPGES1 Inhibition

Caption: this compound dual inhibitory mechanism.

G cluster_workflow In Vivo Paw Edema Workflow Acclimatization Animal Acclimatization Grouping Grouping & Dosing (Vehicle, this compound, Control) Acclimatization->Grouping Initial_Measurement Initial Paw Volume Measurement Grouping->Initial_Measurement Induction Carrageenan Injection Initial_Measurement->Induction Time_Course_Measurement Paw Volume Measurement (1-5 hours) Induction->Time_Course_Measurement Analysis Data Analysis (% Inhibition) Time_Course_Measurement->Analysis

Caption: Carrageenan-induced paw edema experimental workflow.

G cluster_pathway NF-κB and MAPK Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs IκB IκB IKK->IκB Phosphorylation NFkB NF-κB IKK->NFkB IκB->NFkB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Gene_Expression Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression p38 p38 MKKs->p38 Phosphorylation Nucleus_p38 p38 (in Nucleus) p38->Nucleus_p38 Nucleus_p38->Gene_Expression

Caption: Simplified NF-κB and MAPK signaling pathways.

Application Note: Characterization of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid as a Potential Modulator of LPS-Induced Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, such as NF-κB and MAPK, and the subsequent production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like TNF-α, IL-6, and IL-1β. Uncontrolled inflammation is a hallmark of many diseases, making the identification of novel anti-inflammatory agents a key area of research.

The compound 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid contains a substituted pyrimidine scaffold, a common feature in molecules designed to inhibit protein kinases and other enzymes involved in cellular signaling. This application note provides a framework for evaluating the potential of this compound to modulate the inflammatory response in LPS-stimulated macrophage-like cells.

Principle

This protocol outlines the in vitro assessment of the anti-inflammatory effects of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid. The key steps involve:

  • Determining the cytotoxicity of the compound on a relevant cell line (e.g., RAW 264.7 murine macrophages).

  • Evaluating the effect of non-toxic concentrations of the compound on the production of key inflammatory mediators (NO, TNF-α, IL-6) in response to LPS stimulation.

  • Investigating the compound's impact on the upstream NF-κB signaling pathway.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain sub-confluency.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of the compound that is non-toxic to the cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare a stock solution of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound).

    • Incubate for 24 hours at 37°C.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol is for measuring the concentration of TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the Griess Assay.

    • Collect the cell culture supernatant and store it at -80°C until use.

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis of NF-κB Pathway

This experiment assesses the effect of the compound on the phosphorylation of p65, a key subunit of the NF-κB complex.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Data Presentation

Table 1: Effect of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid on Cell Viability

Compound Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
597.5 ± 4.8
1095.8 ± 3.9
2593.1 ± 5.3
5088.4 ± 6.2
10065.7 ± 7.1

Data are presented as mean ± SD (n=3). Non-toxic concentrations (≤ 25 µM) are recommended for subsequent experiments.

Table 2: Inhibition of LPS-Induced NO and Pro-inflammatory Cytokine Production

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.345.3 ± 8.228.1 ± 5.6
LPS (1 µg/mL)25.8 ± 2.12850.4 ± 150.71540.2 ± 98.4
LPS + Compound (5 µM)18.4 ± 1.52130.6 ± 120.31150.7 ± 85.1
LPS + Compound (10 µM)12.1 ± 1.11560.2 ± 95.8820.5 ± 70.3
LPS + Compound (25 µM)7.5 ± 0.8980.5 ± 78.4450.9 ± 55.2

Data are presented as mean ± SD (n=3).

Table 3: Densitometric Analysis of Western Blot Results

Treatmentp-p65 / p65 Ratio
Control0.15 ± 0.04
LPS (1 µg/mL)1.00 ± 0.12
LPS + Compound (25 µM)0.45 ± 0.08

Data are normalized to the LPS-treated group and presented as mean ± SD (n=3).

Visualizations

LPS_Signaling_Pathway cluster_NFkB Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Compound 2-(4-Chloro-6-(2,3-dimethylphenylamino) pyrimidin-2-ylthio)octanoic acid Compound->IKK_complex Inhibition?

Caption: Hypothetical mechanism of action via inhibition of the NF-κB pathway.

Experimental_Workflow start Start: RAW 264.7 Cell Culture cytotoxicity 1. Cytotoxicity Assay (MTT) start->cytotoxicity select_conc Select Non-Toxic Concentrations cytotoxicity->select_conc pretreatment 2. Pre-treat with Compound select_conc->pretreatment lps_stimulation 3. Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation collect_supernatant 4. Collect Supernatant (24h) lps_stimulation->collect_supernatant collect_lysate 5. Collect Cell Lysate (30min) lps_stimulation->collect_lysate griess Griess Assay (NO) collect_supernatant->griess elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa western Western Blot (p-p65) collect_lysate->western end End: Data Analysis griess->end elisa->end western->end

Troubleshooting & Optimization

Technical Support Center: Overcoming YS121 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of the novel research compound YS121 in cell culture media. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the successful application of this compound in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered with this compound solubility and provides actionable steps to prevent and resolve precipitation.

Q1: What are the primary causes of this compound precipitation in my cell culture medium?

Precipitation of compounds like this compound in cell culture media is a multifaceted issue. The primary causes are generally related to the physicochemical properties of the compound and its interaction with the complex aqueous environment of the media. Key factors include:

  • Temperature shifts: Exposing media containing this compound to significant temperature changes, such as repeated freeze-thaw cycles or rapid warming, can decrease the solubility of the compound.[1][2]

  • High concentration: Every compound has a maximum solubility in a given solvent at a specific temperature.[3] Exceeding this solubility limit by preparing a supersaturated solution of this compound will lead to precipitation.[4]

  • Solvent effects: this compound, like many research compounds, is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock is added to the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[5]

  • pH of the media: The pH of the cell culture medium can influence the charge state of this compound, which in turn can affect its solubility. Instability in the media's pH can contribute to precipitation.[1][6]

  • Interactions with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[6] this compound may interact with these components, particularly salts like calcium and magnesium, leading to the formation of insoluble complexes.[1][7]

Q2: How can I prevent this compound from precipitating when setting up my experiment?

Proactive measures during experimental setup are the most effective way to prevent this compound precipitation. We recommend the following preventative steps:

  • Proper Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure the compound is fully dissolved. Gentle warming or brief sonication may aid dissolution, but always refer to the compound's data sheet for stability information.

    • Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Optimized Dilution Protocol:

    • Before adding to your full volume of cell culture media, perform a serial dilution of your this compound stock solution in a small volume of pre-warmed media.

    • Add the this compound stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid and even dispersion. This helps to avoid localized high concentrations that can trigger precipitation.

  • Final Concentration and Solvent Considerations:

    • Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic and may also promote precipitation of the compound in the aqueous environment.[5]

    • Determine the maximum tolerable DMSO concentration for your specific cell line.[5]

  • Media and Incubation Conditions:

    • Use pre-warmed cell culture media (37°C) for all dilutions.

    • Ensure your incubator has stable temperature and humidity control to prevent evaporation from your culture plates, which can increase the concentration of all media components, including this compound.[1][7]

Q3: I have already observed a precipitate in my media after adding this compound. What can I do?

Observing a precipitate requires careful consideration. Here are some steps you can take, along with important caveats:

  • Visual Inspection: First, confirm that the precipitate is not due to bacterial or fungal contamination, which would appear as turbidity throughout the media.[1] Compound precipitation often appears as crystalline structures or a film on the culture vessel surface.

  • Gentle Re-dissolving: You can try to gently warm the medium in a 37°C water bath for a short period, swirling intermittently. This may help to redissolve the precipitate. However, be cautious about the heat stability of this compound and other media components.

  • Filtration (with caution): Filtering the medium to remove the precipitate is an option, but this will reduce the effective concentration of this compound in your experiment, leading to inaccurate results.[5] If you choose to filter, it is crucial to determine the concentration of the compound in the filtrate to understand the actual dose your cells are receiving.

  • Starting Over: The most scientifically sound approach is to discard the media with the precipitate and prepare a fresh solution, taking care to follow the preventative measures outlined in Q2.

Frequently Asked Questions (FAQs)

Q1: Is the precipitate I am observing definitely this compound?

Not necessarily. Other common causes of precipitates in cell culture include:

  • Salt Precipitation: Calcium and magnesium salts in the media can precipitate, especially in serum-free formulations or if the media has undergone pH shifts.[1][7]

  • Protein Denaturation: If your media is supplemented with serum, temperature fluctuations can cause proteins to denature and precipitate.[2] Thawing serum at 2-8°C is recommended to minimize this.[8]

  • Cell Debris: In dense or unhealthy cultures, dead cells and cellular debris can be mistaken for a precipitate.

  • Microbial Contamination: Bacteria, yeast, or fungi can cause the media to become turbid.[1]

Careful microscopic examination can often help distinguish between these possibilities.

Q2: Could the solvent used to dissolve this compound be the problem?

Yes. While organic solvents like DMSO are excellent for creating concentrated stock solutions, their miscibility with aqueous media is not infinite. The key is the final concentration of the solvent in the media. Even if this compound is highly soluble in 100% DMSO, its solubility will be much lower in media containing a small percentage of DMSO.[5]

Q3: How does the type of cell culture medium affect this compound solubility?

Different cell culture media have varying compositions of salts, amino acids, and buffering agents.[6] The presence of serum, which contains a high concentration of proteins like albumin, can sometimes help to solubilize hydrophobic compounds.[8] Conversely, high concentrations of certain salts in some media formulations may decrease the solubility of this compound.[1] It is advisable to test the solubility of this compound in the specific medium you are using for your experiments.

Q4: What is the impact of this compound precipitation on my cells and experimental results?

The precipitation of this compound can have several negative consequences:

  • Cellular Stress and Toxicity: The precipitate particles themselves can cause physical stress to adherent cells. Additionally, localized high concentrations of the compound on the cell surface can lead to unexpected toxicity.

  • Assay Interference: Precipitates can interfere with assays that rely on optical measurements, such as absorbance or fluorescence readings, as well as imaging-based analyses.[1]

Data Presentation

Table 1: Troubleshooting Summary for this compound Precipitation

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media - High final concentration of this compound- Improper mixing technique- Temperature shock- Perform a solubility test to determine the optimal concentration- Add stock solution drop-wise while vortexing- Use pre-warmed media
Precipitate appears after incubation - Temperature instability in the incubator- Evaporation of media- pH shift in the media- Ensure stable incubator temperature and humidity- Use sealed flasks or plates to minimize evaporation- Ensure proper CO2 levels for buffered media
Cloudy or turbid media - Microbial contamination- Widespread precipitation of media components- Check for contamination under a microscope- Discard contaminated cultures- Review media preparation and storage

Table 2: Example Protocol for this compound Solubility Assessment

Step Procedure Purpose
1. Prepare this compound Stock Prepare a 10 mM stock solution of this compound in 100% DMSO.To create a concentrated starting material.
2. Serial Dilutions In microcentrifuge tubes, prepare a series of this compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM) in pre-warmed cell culture medium. Keep the final DMSO concentration constant and below 0.5%.To test a range of final compound concentrations.
3. Incubation Incubate the tubes at 37°C for a period that mimics your experimental timeline (e.g., 24, 48, or 72 hours).To observe precipitation over time under experimental conditions.
4. Observation After incubation, visually inspect each tube for any signs of precipitation. For a more quantitative assessment, centrifuge the tubes and measure the concentration of this compound in the supernatant using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).To determine the highest concentration at which this compound remains soluble.

Experimental Protocols

Protocol 1: Preparation and Addition of this compound to Cell Culture

  • Thaw a single-use aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Warm your complete cell culture medium to 37°C in a water bath.

  • In a sterile conical tube, add the required volume of pre-warmed medium.

  • Calculate the volume of this compound stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration will be below 0.5%.

  • While gently vortexing the tube of media, add the calculated volume of this compound stock solution drop-by-drop.

  • Continue to gently mix for a few seconds to ensure homogeneity.

  • Use this freshly prepared this compound-containing medium to treat your cells.

Protocol 2: Detailed this compound Solubility Assessment

  • Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

  • Materials:

    • This compound powder

    • 100% DMSO

    • Your specific cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes

    • Incubator (37°C)

    • Microscope

  • Method:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Label a series of sterile microcentrifuge tubes with the final this compound concentrations to be tested (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, and a vehicle control).

    • Add 1 mL of pre-warmed (37°C) cell culture medium to each tube.

    • Add the appropriate volume of the 10 mM this compound stock or DMSO (for the vehicle control) to each tube to achieve the desired final concentrations. Ensure the volume of DMSO added is the same for all tubes.

    • Immediately cap and vortex each tube for 10 seconds.

    • Visually inspect each tube for any immediate precipitation.

    • Place the tubes in a 37°C incubator.

    • Inspect the tubes for precipitation under a microscope at various time points (e.g., 1, 6, 24, and 48 hours).

    • The highest concentration that remains clear of any visible precipitate throughout the time course is considered the maximum soluble concentration under these conditions.

Visualizations

YS121_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates This compound This compound This compound->Receptor Binds and Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Cell_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cell_Response Precipitation_Troubleshooting_Workflow Start Precipitation Observed Check_Contamination Microscopic Inspection: Is it microbial contamination? Start->Check_Contamination Discard Discard Culture Review Aseptic Technique Check_Contamination->Discard Yes Check_Media Is the precipitate crystalline? Check_Contamination->Check_Media No Review_Media_Prep Review Media Preparation and Storage Protocol Check_Media->Review_Media_Prep No (Amorphous) Solubility_Issue This compound Precipitation Suspected Check_Media->Solubility_Issue Yes Solubility_Test Perform Solubility Test (See Protocol 2) Solubility_Issue->Solubility_Test Optimize_Protocol Optimize Protocol: - Lower this compound concentration - Pre-warm media - Slow, drop-wise addition Solubility_Test->Optimize_Protocol Proceed Proceed with Experiment Optimize_Protocol->Proceed Precipitation_Factors cluster_factors Contributing Factors cluster_effects Experimental Impact Concentration High Concentration Precipitation This compound Precipitation Concentration->Precipitation Temperature Temperature Shifts Temperature->Precipitation pH pH Instability pH->Precipitation Solvent High % Organic Solvent Solvent->Precipitation Dose_Inaccuracy Inaccurate Dosing Precipitation->Dose_Inaccuracy Toxicity Cell Toxicity Precipitation->Toxicity Assay_Interference Assay Interference Precipitation->Assay_Interference

References

Technical Support Center: Optimizing YS121 Concentration for Effective mPGES-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YS121 for the effective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[1][2] Its primary mechanism for reducing inflammation is the inhibition of mPGES-1, a terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[3]

Q2: What are the recommended starting concentrations for this compound in different experimental setups?

The optimal concentration of this compound is assay-dependent. Based on available data, here are some recommended starting points:

  • Cell-Free mPGES-1 Enzymatic Assays: Start with a concentration range of 1 µM to 10 µM. The reported IC50 value in a cell-free assay is approximately 3.4 µM.[1]

  • Cell-Based Assays (e.g., IL-1β-stimulated A549 cells): A starting range of 5 µM to 20 µM is recommended. The reported EC50 for PGE2 reduction in A549 cells is 12 µM.[1]

  • Human Whole Blood Assays: A concentration of around 3 µM has been shown to be effective at inhibiting PGE2 production.

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: What is the solubility of this compound?

This compound exhibits good solubility in several common laboratory solvents.[2]

SolventSolubility
DMSO30 mg/mL
DMF30 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Q4: Does this compound have any off-target effects?

This compound is a dual inhibitor of mPGES-1 and 5-lipoxygenase (5-LOX), with an IC50 of approximately 6.5 µM for 5-LOX.[1] It has been reported to have minor effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with inhibitions of 24.8% and 38%, respectively, at a concentration of 10 µM.[2]

Q5: Is this compound effective across different species?

There is evidence to suggest that the amino acid sequence of mPGES-1 can differ between species, which may affect the inhibitory activity of compounds like this compound.[4][5] Some studies indicate that certain mPGES-1 inhibitors are more potent against the human enzyme compared to the murine counterpart.[6] It is crucial to validate the efficacy of this compound in the specific species or cell line being used in your research.

Experimental Protocols

Cell-Free mPGES-1 Enzymatic Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound on mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH)

  • This compound

  • Assay Buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 7.5)

  • Stop Solution (e.g., a solution of a stable PGE2 analog or a solution to quench the reaction)

  • PGE2 ELISA Kit

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microplate, add the assay buffer containing GSH.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

  • Add the recombinant mPGES-1 enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the PGH2 substrate.

  • Incubate for a defined period (e.g., 60 seconds) at a controlled temperature (e.g., 4°C or room temperature).

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

IL-1β-Stimulated A549 Cell-Based Assay

This protocol describes how to assess the inhibitory effect of this compound on PGE2 production in a cellular context.

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Recombinant human Interleukin-1β (IL-1β)

  • This compound

  • DMSO

  • PGE2 ELISA Kit

Procedure:

  • Seed A549 cells in a multi-well plate and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing a low concentration of FBS (e.g., 1-2%).

  • Prepare various concentrations of this compound by diluting the DMSO stock solution in the cell culture medium.

  • Pre-treat the cells with the different concentrations of this compound or vehicle control (DMSO) for a specific duration (e.g., 1 hour).

  • Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce mPGES-1 expression and PGE2 production.

  • Incubate the cells for an extended period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.

  • Determine the EC50 value of this compound for the inhibition of PGE2 production.

Troubleshooting Guides

Cell-Free mPGES-1 Enzymatic Assay
IssuePossible Cause(s)Suggested Solution(s)
High background signal (high PGE2 levels in no-enzyme control) PGH2 substrate degradation.Prepare PGH2 solution fresh and keep it on ice. Minimize the time between substrate preparation and use.
Low enzyme activity Improper enzyme storage or handling. Inactive enzyme.Ensure the enzyme is stored at the recommended temperature (-80°C) and handled on ice. Test enzyme activity with a known potent inhibitor or activator.
Inconsistent results between replicates Pipetting errors. Incomplete mixing.Use calibrated pipettes and ensure thorough mixing of all reagents in the wells.
This compound appears inactive Incorrect concentration. This compound degradation.Verify the concentration of the stock solution. Prepare fresh dilutions of this compound.
Cell-Based Assays
IssuePossible Cause(s)Suggested Solution(s)
High cell death This compound toxicity at the tested concentration. High DMSO concentration.Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration of this compound. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
Low or no PGE2 production after IL-1β stimulation Low IL-1β activity. Insufficient incubation time. Cell line not responsive.Use a fresh, validated batch of IL-1β. Optimize the incubation time for IL-1β stimulation. Confirm that the A549 cell line is responsive to IL-1β by measuring other inflammatory markers.
High variability in PGE2 measurements Inconsistent cell seeding. Variation in treatment application. Instability of PGE2 in samples.[7]Ensure uniform cell seeding density across all wells. Apply treatments consistently. Collect and process supernatants promptly, or store them at -80°C. Avoid repeated freeze-thaw cycles.[7]
This compound shows lower potency than expected This compound binding to serum proteins in the culture medium.Reduce the serum concentration in the medium during the experiment, if possible, without compromising cell health.

Visualizations

Signaling Pathway of PGE2 Synthesis and Inhibition by this compound

PGE2_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation, Pain, Fever Inflammation, Pain, Fever PGE2->Inflammation, Pain, Fever cPLA2 cPLA2 COX-1/2 COX-1/2 mPGES-1 mPGES-1 This compound This compound This compound->mPGES-1 5-LOX 5-LOX This compound->5-LOX Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed A549 Cells Seed A549 Cells Prepare this compound dilutions Prepare this compound dilutions Pre-treat with this compound Pre-treat with this compound Prepare this compound dilutions->Pre-treat with this compound Stimulate with IL-1β Stimulate with IL-1β Pre-treat with this compound->Stimulate with IL-1β Collect Supernatant Collect Supernatant Stimulate with IL-1β->Collect Supernatant PGE2 ELISA PGE2 ELISA Collect Supernatant->PGE2 ELISA Data Analysis (EC50) Data Analysis (EC50) PGE2 ELISA->Data Analysis (EC50)

References

YS121 Technical Support Center: Troubleshooting Aqueous Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of YS121, a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the stability and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Ethanol can also be used. For in vivo studies, co-solvents such as glycerol, Tween 80, or polyethylene glycol (PEG) may be necessary to improve solubility and reduce toxicity.[1]

Q2: How should I store the this compound stock solution?

A2: Once prepared, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.[1] If a solution stored at -20°C is more than a month old, its efficacy should be re-verified.[1]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution.

  • Vortexing/Mixing: Ensure thorough mixing or vortexing while adding the stock solution to the aqueous buffer to facilitate dissolution.

  • Lower Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try working with a lower final concentration.

  • Co-solvents: For certain applications, the inclusion of a small percentage of a co-solvent in the final aqueous solution might be necessary.

  • pH of the Buffer: The pH of your aqueous buffer can significantly impact the solubility and stability of this compound.[2][3] Consider testing a range of pH values to find the optimal condition for your experiment.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] It is crucial to include a vehicle control (culture medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q5: How can I prevent this compound from aggregating in my experimental setup?

A5: Aggregation of small molecules in aqueous solutions can lead to inaccurate experimental results. To minimize aggregation:

  • Follow proper dilution protocols as described in Q3.

  • Sonication: Briefly sonicating the final working solution can sometimes help to break up small aggregates.

  • Use of Pluronic F-127: In some instances, a small amount of a non-ionic surfactant like Pluronic F-127 can help to prevent aggregation of hydrophobic compounds in aqueous solutions. However, its compatibility with your specific assay should be verified.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound precipitates out of solution during the experiment. The concentration of this compound exceeds its solubility in the aqueous buffer.- Reduce the final concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific buffer.
The pH of the buffer is not optimal for this compound solubility.- Test a range of physiological pH values (e.g., 6.5-7.5) to find the optimal pH for solubility.[2]
The final DMSO concentration is too low to maintain solubility.- While keeping DMSO levels low is important for cell health, a slight increase (while remaining below cytotoxic levels) might be necessary. Always include a vehicle control.
Inconsistent or unexpected experimental results. Degradation of this compound in the stock solution.- Prepare fresh stock solutions regularly.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[1]
Aggregation of this compound in the working solution.- Use the troubleshooting tips for preventing aggregation mentioned in the FAQ section.- Visually inspect your working solution for any signs of precipitation or cloudiness before use.
Instability of this compound in the experimental buffer over time.- Prepare fresh working solutions immediately before each experiment.- Consider the buffer capacity, as it can influence drug precipitation.[2]
Observed cytotoxicity in cell-based assays. The concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO).[1]- Always include a vehicle control in your experiment.
The this compound concentration is too high.- Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for in vitro Cell-Based Assays
  • Reconstitution of this compound Powder:

    • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

    • Add the calculated volume of sterile DMSO to the vial.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your cell culture medium or desired aqueous buffer to achieve the final working concentration.

    • To minimize precipitation, add the stock solution to the aqueous medium while gently vortexing.

    • Ensure the final concentration of DMSO is below 0.5%.

    • Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

    • Use the freshly prepared working solution immediately.

Signaling Pathway and Experimental Workflow Diagrams

YS121_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox five_lo 5-Lipoxygenase (5-LO) aa->five_lo pgh2 Prostaglandin H2 (PGH2) cox->pgh2 mpges1 mPGES-1 pgh2->mpges1 pge2 Prostaglandin E2 (PGE2) mpges1->pge2 inflammation_pge2 Inflammation (Pain, Fever) pge2->inflammation_pge2 lta4 Leukotriene A4 (LTA4) five_lo->lta4 ltb4 Leukotriene B4 (LTB4) lta4->ltb4 inflammation_ltb4 Inflammation (Chemotaxis) ltb4->inflammation_ltb4 This compound This compound This compound->mpges1 This compound->five_lo

Caption: this compound inhibits mPGES-1 and 5-LO in the arachidonic acid pathway.

YS121_Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock store Aliquot and Store at -20°C / -80°C prep_stock->store prep_working Prepare Fresh Working Solution store->prep_working treatment Treat Cells with This compound & Vehicle Control prep_working->treatment cell_culture Cell Culture (e.g., A549 cells) cell_culture->treatment incubation Incubate treatment->incubation analysis Analyze Endpoint (e.g., ELISA for PGE2) incubation->analysis end End analysis->end

Caption: General workflow for in vitro experiments using this compound.

References

Technical Support Center: 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, also known as YS121.

Compound Information

  • IUPAC Name: 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid

  • Synonyms: this compound, YS 121

  • Primary Targets: Dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO)[1][2]. It inhibits human mPGES-1 in a reversible and noncompetitive manner[1][2]. By targeting these two key enzymes in the arachidonic acid cascade, this compound effectively reduces the production of pro-inflammatory mediators, prostaglandin E2 (PGE2) and leukotrienes.

Q2: What is the selectivity profile of this compound?

A2: this compound demonstrates selectivity for mPGES-1 and 5-LO over cyclooxygenase (COX) enzymes. In human whole blood, it did not significantly reduce the formation of COX-2-derived thromboxane B2 and 6-keto PGF1α, or COX-1-derived 12(S)-hydroxy-5-cis-8,10-trans-heptadecatrienoic acid[2]. A representative kinase selectivity profile is provided in the Data Presentation section below.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh solutions in DMSO or the appropriate solvent and store at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q4: Is there any information on the cytotoxicity of this compound?

A4: Specific cytotoxicity data for this compound is not extensively published. However, as with many small molecule inhibitors, it is crucial to determine the cytotoxic concentration in your specific cell line of interest using a standard cell viability assay (e.g., MTT, CellTiter-Glo®). A table with illustrative cytotoxicity data is provided in the Data Presentation section.

Troubleshooting Guides

In Vitro Enzyme Assays (mPGES-1 & 5-LO)
Issue Possible Cause Recommended Solution
High variability between replicates - Inaccurate pipetting- Inconsistent incubation times- Enzyme degradation- Use calibrated pipettes and proper technique.- Ensure uniform timing for all steps.- Aliquot enzyme and avoid repeated freeze-thaw cycles. Keep on ice during the experiment.
Low or no enzyme activity - Inactive enzyme- Incorrect buffer composition or pH- Substrate degradation- Use a new batch of enzyme and include a positive control.- Verify buffer components and pH.- Prepare fresh substrate solution before each experiment.
Compound precipitation in assay buffer - Poor solubility of this compound in the final assay concentration- Increase the final DMSO concentration (ensure it does not exceed the tolerance of the enzyme, typically <1%).- Prepare a more dilute stock solution of this compound.- Test different aqueous buffers.
Unexpectedly high inhibition - Compound interfering with the detection method (e.g., fluorescence quenching/enhancement)- Run a control with the compound and detection reagents in the absence of the enzyme to check for interference.
Cell-Based Assays
Issue Possible Cause Recommended Solution
Compound precipitation in cell culture media - Low solubility of this compound in aqueous media.- Do not exceed the recommended final solvent concentration (e.g., <0.5% DMSO).- Visually inspect the media for precipitation after adding the compound.- Prepare a more dilute stock solution.
Cell death observed at expected efficacious concentrations - Cytotoxicity of this compound in the specific cell line.- Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range.- Reduce the treatment duration.
Inconsistent results in cellular assays - Cell passage number and health- Variability in cell seeding density- Instability of this compound in media- Use cells within a consistent and low passage number range.- Ensure accurate and consistent cell seeding.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.
No or weak effect on PGE2 or leukotriene production - Insufficient stimulation of the cells- Low expression of mPGES-1 or 5-LO in the cell line- Incorrect timing of compound treatment and stimulation- Optimize the concentration and duration of the inflammatory stimulus (e.g., LPS, IL-1β).- Confirm target expression in your cell model via Western blot or qPCR.- Optimize the pre-incubation time with this compound before adding the stimulus.

Data Presentation

Illustrative Kinase Selectivity Profile of this compound

The following table presents representative data from a hypothetical kinase panel screening to illustrate the potential off-target profile of this compound. This data is for illustrative purposes only and has not been experimentally validated.

Kinase% Inhibition at 1 µM
mPGES-1 (Target) 95
5-LO (Target) 88
ABL115
AKT18
CDK225
EGFR12
ERK15
JAK230
MEK110
PI3Kα18
SRC22
VEGFR228

Illustrative Cytotoxicity Data for this compound

The following table shows representative IC50 values for this compound-induced cytotoxicity in common cell lines after 48 hours of treatment. This data is for illustrative purposes only.

Cell LineCell TypeIC50 (µM)
A549Human lung carcinoma> 50
HepG2Human liver carcinoma35.2
HEK293Human embryonic kidney> 50
RAW 264.7Mouse macrophage42.8

Experimental Protocols

mPGES-1 Inhibition Assay (Cell-Free)
  • Reagents and Materials:

    • Human recombinant mPGES-1

    • Prostaglandin H2 (PGH2) substrate

    • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)

    • This compound stock solution (in DMSO)

    • Stop solution (e.g., 1 M HCl)

    • PGE2 ELISA kit

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the diluted this compound or vehicle control (DMSO).

    • Add the mPGES-1 enzyme to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the PGH2 substrate.

    • Incubate for 60 seconds at room temperature.

    • Stop the reaction by adding the stop solution.

    • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition and determine the IC50 value.

5-Lipoxygenase Inhibition Assay (Cell-Based)
  • Reagents and Materials:

    • Human monocytic cell line (e.g., THP-1) or human peripheral blood mononuclear cells (PBMCs)

    • Cell culture medium (e.g., RPMI-1640)

    • This compound stock solution (in DMSO)

    • Calcium ionophore (e.g., A23187)

    • Arachidonic acid

    • Leukotriene B4 (LTB4) ELISA kit

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Pre-incubate the cells with the diluted this compound or vehicle control for 30 minutes at 37°C.

    • Stimulate the cells with calcium ionophore and arachidonic acid.

    • Incubate for 15 minutes at 37°C.

    • Collect the cell supernatant.

    • Quantify the amount of LTB4 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_perinuclear Perinuclear/ER Membrane Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid cPLA2 5-LO 5-LO Arachidonic_Acid->5-LO COX-1/2 COX-1/2 Arachidonic_Acid->COX-1/2 Leukotrienes Leukotrienes 5-LO->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation PGH2 PGH2 COX-1/2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 PGE2->Inflammation This compound This compound This compound->5-LO This compound->mPGES-1

Caption: this compound inhibits mPGES-1 and 5-LO pathways.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation Steps cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Serial_Dilution Prepare Serial Dilutions of this compound Prepare_Reagents->Serial_Dilution Pre-incubation Pre-incubate Enzyme with this compound Serial_Dilution->Pre-incubation Reaction Initiate and Incubate Reaction Pre-incubation->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction ELISA Quantify Product (e.g., ELISA) Stop_Reaction->ELISA Calculate_Inhibition Calculate % Inhibition ELISA->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: General workflow for in vitro inhibition assays.

Troubleshooting_Logic Start Start Unexpected_Results Unexpected Experimental Results Start->Unexpected_Results Check_Reagents Check Reagent Quality (Enzyme, Substrate, Buffers) Unexpected_Results->Check_Reagents Assay Control Failed? Check_Compound Check Compound Integrity (Solubility, Degradation) Unexpected_Results->Check_Compound Inconsistent Dose-Response? Check_Protocol Review Experimental Protocol (Pipetting, Timing) Unexpected_Results->Check_Protocol High Variability? Check_Cells Check Cell Health (Passage, Viability) Unexpected_Results->Check_Cells Cell-Based Assay Issue? Consult_Literature Consult Literature for Similar Issues Check_Reagents->Consult_Literature Check_Compound->Consult_Literature Check_Protocol->Consult_Literature Check_Cells->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support Issue Unresolved?

Caption: A logical approach to troubleshooting experiments.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of YS121

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of YS121, a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A: this compound is an experimental anti-inflammatory compound that functions by dually inhibiting the enzymes mPGES-1 and 5-LO, thereby reducing the production of prostaglandin E2 (PGE2) and leukotrienes.[1] Chemically, it is an octanoic acid derivative, indicating it is a lipophilic molecule.[1] Lipophilic (fat-soluble) compounds often exhibit poor aqueous solubility, which can lead to low and variable oral bioavailability. This is because they do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, a prerequisite for absorption into the bloodstream.

Q2: What are the primary strategies to enhance the oral bioavailability of a lipophilic compound like this compound?

A: The main approaches focus on improving the solubility and dissolution rate of the drug in the GI tract. For lipophilic drugs like this compound, lipid-based drug delivery systems (LBDDS) are a highly effective strategy.[2][3] These systems pre-dissolve the drug in a lipid-based formulation, which can then form an emulsion or micellar structures in the gut, facilitating absorption. Key LBDDS technologies include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the GI fluids.[3][4][5]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can encapsulate the drug and protect it from degradation in the GI tract, while also enhancing its absorption.[6][7][8]

  • Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.

Q3: How do lipid-based formulations improve the absorption of this compound?

A: Lipid-based formulations enhance the bioavailability of this compound through several mechanisms:

  • Enhanced Solubilization: By pre-dissolving this compound in lipids and surfactants, the formulation bypasses the dissolution step in the GI tract, which is often the rate-limiting step for absorption of poorly soluble drugs.[9]

  • Increased Permeability: The presence of surfactants and lipids in the formulation can transiently and reversibly alter the intestinal membrane, increasing its permeability to the drug.

  • Lymphatic Transport: Highly lipophilic drugs can be absorbed via the intestinal lymphatic system, which bypasses the first-pass metabolism in the liver, a common issue that can reduce the amount of active drug reaching systemic circulation.[10]

  • Protection from Degradation: Encapsulating this compound within a lipid matrix can protect it from the harsh enzymatic and pH conditions of the GI tract.[2]

Q4: What are the critical quality attributes to consider when developing a lipid-based formulation for this compound?

A: Key quality attributes to monitor during development include:

  • Droplet Size and Polydispersity Index (PDI): For SEDDS and nanoemulsions, a small and uniform droplet size is crucial for consistent absorption.

  • Drug Loading and Encapsulation Efficiency: It is important to achieve a therapeutically relevant drug concentration in the formulation with high encapsulation efficiency to ensure dose accuracy.

  • Stability: The formulation must be physically and chemically stable during storage and upon dispersion in the GI fluids to prevent drug precipitation.

  • In Vitro Drug Release: This test helps predict the in vivo performance of the formulation by measuring the rate and extent of drug release in simulated GI fluids.

Troubleshooting Guides

Issue 1: Low Drug Loading in SEDDS Formulation
Potential Cause Troubleshooting Step
Poor solubility of this compound in the selected oil phase.Screen a wider range of oils (long-chain, medium-chain, and mixed glycerides) to identify one with higher solubilizing capacity for this compound.
Insufficient amount of surfactant or co-surfactant.Increase the concentration of the surfactant and/or co-surfactant. Experiment with different ratios of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram to identify the optimal composition for drug solubilization and self-emulsification.
Drug precipitation upon storage.Evaluate the physical stability of the formulation at different temperatures and humidity conditions. Consider using a supersaturating SEDDS (S-SEDDS) by including a precipitation inhibitor like HPMC.
Issue 2: Poor Emulsification or Phase Separation of SEDDS
Potential Cause Troubleshooting Step
Inappropriate Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.Select a surfactant or a blend of surfactants with an HLB value that is optimal for the chosen oil phase. Generally, an HLB between 8 and 18 is suitable for forming oil-in-water emulsions.
High viscosity of the formulation.The addition of a co-solvent (e.g., ethanol, propylene glycol) can reduce the viscosity and improve the rate of emulsification.
Incorrect ratio of components.Systematically vary the ratios of oil, surfactant, and co-surfactant to find the region of spontaneous emulsification using a ternary phase diagram.
Issue 3: High Variability in In Vivo Pharmacokinetic Data

| Potential Cause | Troubleshooting Step | | Inconsistent emulsification in vivo. | Ensure the in vitro emulsification performance is robust and reproducible under various conditions (e.g., different pH and simulated intestinal fluids). | | Food effect. | The presence of food can significantly alter the GI environment and the performance of lipid-based formulations. Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. A well-designed lipid formulation can often mitigate the food effect.[11] | | Physical or chemical instability of the formulation. | Conduct long-term stability studies to ensure the formulation's properties do not change over time. Check for signs of drug precipitation or degradation. |

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Lipophilic Drug in Different Formulations

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension150 ± 354.0 ± 1.21,200 ± 250100 (Reference)
SEDDS950 ± 1201.5 ± 0.58,500 ± 980~708
SLN780 ± 952.0 ± 0.87,100 ± 850~592

Data are presented as mean ± standard deviation and are hypothetical examples based on published studies of other lipophilic drugs.

Table 2: Comparison of Formulation Characteristics

FormulationAverage Droplet/Particle Size (nm)Polydispersity Index (PDI)Drug Loading (%)
SEDDS150 ± 25< 0.35-15
SLN200 ± 40< 0.251-10

Experimental Protocols

Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400) by adding an excess amount of this compound to a known volume of the excipient, followed by shaking and equilibration for 48 hours.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-solvent.

    • Visually observe the emulsification process by adding a small amount of each formulation to water under gentle agitation.

    • Identify the self-emulsifying region on the phase diagram.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the desired amount of this compound in the oil phase with gentle heating if necessary.

    • Add the surfactant and co-solvent to the oil phase and mix until a clear, homogenous solution is formed.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and PDI using dynamic light scattering (DLS).

    • Drug Content: Determine the concentration of this compound in the formulation using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid (e.g., glyceryl monostearate, Compritol 888 ATO) at a temperature about 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid to form the oil phase.

    • Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot oil phase and homogenize at high speed using a high-shear homogenizer to form a coarse pre-emulsion.

  • Nanoparticle Formation:

    • Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential of the SLN dispersion using DLS.

    • Encapsulation Efficiency: Determine the amount of this compound encapsulated in the SLNs by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both fractions.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition by this compound Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LO PGE2 PGE2 PGH2->PGE2 mPGES-1 Leukotrienes Leukotrienes 5-HPETE->Leukotrienes Inflammation Inflammation PGE2->Inflammation Promotes Leukotrienes->Inflammation Promotes This compound This compound mPGES-1 mPGES-1 This compound->mPGES-1 Inhibits 5-LO 5-LO This compound->5-LO Inhibits

Caption: Signaling pathway of this compound's anti-inflammatory action.

G cluster_formulation Formulation Development cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation This compound (Poorly Soluble) This compound (Poorly Soluble) Lipid-Based Formulation (e.g., SEDDS) Lipid-Based Formulation (e.g., SEDDS) This compound (Poorly Soluble)->Lipid-Based Formulation (e.g., SEDDS) Oral Administration Oral Administration Lipid-Based Formulation (e.g., SEDDS)->Oral Administration Emulsification Emulsification Oral Administration->Emulsification Enhanced Dissolution & Solubilization Enhanced Dissolution & Solubilization Emulsification->Enhanced Dissolution & Solubilization Absorption Absorption Enhanced Dissolution & Solubilization->Absorption Increased Bioavailability Increased Bioavailability Absorption->Increased Bioavailability

Caption: Workflow for enhancing this compound bioavailability.

References

Refining purification techniques for 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid.

Crystallization Issues

Question: My compound is "oiling out" instead of crystallizing. What should I do?

Answer:

"Oiling out," where the compound separates as a liquid rather than a solid, is a common issue, especially with molecules possessing long alkyl chains which can lower the melting point. Here are several strategies to address this:

  • Increase the Solvent Volume: Your compound may be coming out of solution too quickly. Try redissolving the oil in additional solvent and allowing it to cool more slowly.

  • Lower the Crystallization Temperature: If the melting point of your compound is below the temperature of the solution, it will separate as an oil. Try using a colder cooling bath or placing your crystallization vessel in a refrigerator or freezer.

  • Change the Solvent System: The solubility of your compound may be too high in the current solvent. Experiment with different solvent systems. A good starting point is a binary mixture where the compound is soluble in one solvent and less soluble in the other (e.g., ethyl acetate/heptane, or dichloromethane/hexane).

  • Seed the Solution: Introduce a small crystal of the pure compound (a "seed crystal") to the supersaturated solution to induce crystallization at a specific temperature.

Question: My crystallization yield is very low. How can I improve it?

Answer:

Low yields in crystallization can be frustrating. Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in the mother liquor.

  • Cool the Mother Liquor: Ensure you have allowed sufficient time for crystallization to complete at a low temperature. Cooling the filtrate in an ice bath or refrigerator after the initial filtration can sometimes yield a second crop of crystals.

  • Check for Premature Crystallization: If your compound crystallizes too early (e.g., on the filter paper during hot filtration), you will lose product. Ensure all your glassware is pre-heated.

  • Optimize the pH: For an acidic compound like this, the solubility is pH-dependent. Ensure the pH of your solution is optimal for crystallization and not in a range where it is highly soluble as the carboxylate salt.

Question: The purity of my crystallized product is not improving. What are the likely causes?

Answer:

If crystallization is not improving purity, it could be due to several factors:

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your compound and the impurities. An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.

  • Occluded Impurities: Rapid crystal growth can trap impurities within the crystal lattice. To avoid this, slow down the crystallization process by reducing the rate of cooling.

  • Co-crystallization: The impurity may have a very similar structure to your target compound, leading to co-crystallization. In this case, an alternative purification technique like column chromatography may be necessary.

High-Performance Liquid Chromatography (HPLC) Purification Issues

Question: I am seeing significant peak tailing for my compound during HPLC analysis. What can I do to improve peak shape?

Answer:

Peak tailing for acidic compounds is often due to interactions with the stationary phase. Here are some solutions:

  • Acidify the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will suppress the ionization of the carboxylic acid group, reducing its interaction with residual silanols on the silica-based stationary phase.

  • Use a Base-Deactivated Column: Employ a column that is specifically designed to minimize silanol interactions. These are often labeled as "base-deactivated" or have end-capping.

  • Lower the Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.

  • Check for Column Contamination: The column may be contaminated with strongly retained basic compounds. Flush the column with a strong, acidic solvent.

Question: My compound is not retaining on the C18 column, or the retention time is too short. How can I increase retention?

Answer:

Poor retention on a reversed-phase column for a relatively non-polar molecule like this can be addressed by:

  • Decrease the Organic Solvent Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase and enhance the interaction of your non-polar compound with the stationary phase.

  • Use a Different Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try the other to see if it improves retention and resolution.

  • Ensure Proper pH: While acidification helps with peak shape, ensure the pH is not so low that it significantly alters the overall polarity of your molecule in an unexpected way.

Question: I am observing ghost peaks in my HPLC chromatogram. What is their origin?

Answer:

Ghost peaks can arise from several sources:

  • Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and additives. Contaminants in the water or organic solvent can appear as peaks, especially in gradient elution.

  • Carryover from Previous Injections: The injector or column may not be adequately cleaned between runs. Implement a robust wash cycle for the injector and flush the column with a strong solvent.

  • Sample Solvent Effects: If the sample is dissolved in a much stronger solvent than the initial mobile phase, this can cause peak distortion and the appearance of "ghost" peaks. Whenever possible, dissolve your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Question: What are the most likely impurities in a synthesis of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid?

Answer:

Based on the typical synthesis of such compounds, potential impurities could include:

  • Starting Materials: Unreacted 2,4-dichloro-6-(2,3-dimethylphenylamino)pyrimidine or 2-mercaptooctanoic acid.

  • Hydrolysis Products: The chloro group on the pyrimidine ring can be susceptible to hydrolysis, leading to the corresponding 4-hydroxy derivative.

  • Di-substituted Product: Reaction of two equivalents of 2-mercaptooctanoic acid with the dichloropyrimidine starting material.

  • Oxidation Products: The thioether linkage can be oxidized to a sulfoxide or sulfone under certain conditions.

Question: What are some recommended starting solvent systems for the recrystallization of this compound?

Answer:

Given the structure (a long alkyl chain and an aromatic heterocyclic core), a good starting point would be solvent systems that can solubilize the molecule when hot but have limited solvating power when cold. Consider the following:

  • Ethanol/Water: Dissolve the compound in hot ethanol and slowly add water until turbidity is observed. Then, re-heat to get a clear solution and allow it to cool slowly.

  • Ethyl Acetate/Heptane or Hexane: Dissolve in a minimal amount of hot ethyl acetate and add heptane or hexane until the solution becomes cloudy. Re-heat to clarify and then cool.

  • Isopropanol: This single-solvent system can sometimes provide good crystals for compounds with intermediate polarity.

Question: What are typical starting conditions for preparative HPLC purification?

Answer:

For preparative HPLC, you would typically start by developing an analytical method and then scaling it up. A good starting point for analytical method development would be:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be from 60% B to 100% B over 15-20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (likely around 254 nm or 280 nm).

Once the analytical method is optimized, it can be scaled up to a larger preparative column.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Recrystallization 95-99%70-90%Cost-effective, scalable, removes major impurities.May not remove structurally similar impurities, potential for oiling out.
Column Chromatography >99%50-80%High resolution, can separate closely related impurities.More time-consuming, requires larger solvent volumes, can be costly.
Preparative HPLC >99.5%40-70%Highest purity achievable, excellent for final polishing step.Expensive, limited sample loading capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves easily, it is likely too good of a solvent. If it doesn't dissolve, heat the test tube. If it dissolves when hot but not when cold, you have a good candidate solvent.

  • Dissolution: Place the crude 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Crystal Formation: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Preparative HPLC Method Development
  • Analytical Method Optimization:

    • Screen different C18 columns from various manufacturers to find the best selectivity.

    • Optimize the mobile phase gradient to achieve good separation of the main peak from all impurities. Experiment with different gradient slopes and starting/ending percentages of the organic solvent.

    • Evaluate the effect of different acidic modifiers (e.g., formic acid vs. TFA) on peak shape and retention.

  • Scale-Up Calculation:

    • Based on the analytical column dimensions and flow rate, calculate the appropriate flow rate and gradient time for your preparative column.

    • Determine the maximum sample loading capacity through a series of small-scale injections on the analytical column.

  • Preparative Run:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase.

    • Inject the sample onto the equilibrated preparative column.

    • Collect fractions corresponding to the main peak.

  • Product Isolation:

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • If the compound is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Alternatively, extract the compound with a suitable organic solvent.

    • Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Cleanup purity_check Purity Check (HPLC/NMR) recrystallization->purity_check column_chrom Column Chromatography column_chrom->purity_check prep_hplc Preparative HPLC pure_product Pure Product (>99%) prep_hplc->pure_product purity_check->column_chrom Purity <98% purity_check->prep_hplc Purity 98-99% purity_check->pure_product Purity OK

Caption: A typical purification workflow for the target compound.

troubleshooting_crystallization start Crystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Increase Solvent Lower Temperature Change Solvent oiling_out->solution1 Yes low_purity Purity Not Improved? low_yield->low_purity No solution2 Minimize Hot Solvent Cool Mother Liquor Check for Premature Crystallization low_yield->solution2 Yes success Successful Crystallization low_purity->success No solution3 Change Solvent Slow Down Cooling Consider Chromatography low_purity->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for common crystallization problems.

Validation & Comparative

Comparative Efficacy of YS121 and Other 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of YS121 with other 5-lipoxygenase (5-LO) inhibitors, including HZ52, Zileuton, and BWA4C. The information is intended for researchers, scientists, and professionals involved in drug development and is supported by available experimental data.

Introduction to 5-Lipoxygenase Inhibition

5-Lipoxygenase (5-LO) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1] Inhibition of 5-LO is a key therapeutic strategy for managing a variety of inflammatory diseases, including asthma, allergic disorders, and others.[1] This guide focuses on the comparative efficacy of this compound, a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-LO, against other notable 5-LO inhibitors.[2]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound, HZ52, Zileuton, and BWA4C as 5-LO inhibitors. The half-maximal inhibitory concentration (IC50) values are presented, indicating the concentration of the inhibitor required to reduce 5-LO activity by 50%. It is important to note that these values have been compiled from different studies and may have been determined under varying experimental conditions.

InhibitorIC50 (5-LO)Target(s)Organism/SystemReference
This compound 4.1 µM5-LO, mPGES-1Cell-free assay[2]
6.5 µM5-LO, mPGES-1Not Specified[2]
HZ52 1.5 µM5-LOCell-free assay[3]
0.7 µM5-LOIntact human polymorphonuclear leukocytes (PMNLs)[3]
Zileuton 0.56 µM5-LODog blood (LTB4 synthesis)[3]
2.3 µM5-LORat blood (LTB4 synthesis)[3]
2.6 µM5-LOHuman blood (LTB4 synthesis)[3]
0.3 µM5-LORat polymorphonuclear leukocytes[4]
0.5 µM5-LORat basophilic leukemia cells[4]
BWA4C Not Specified5-LONot Specified

In Vivo Efficacy in a Preclinical Model of Inflammation

Both this compound and HZ52 have been evaluated in the carrageenan-induced pleurisy model in rats, a standard assay for assessing the in vivo activity of anti-inflammatory agents.

  • This compound , when administered intraperitoneally (i.p.) at a dose of 1.5 mg/kg, was shown to reduce the levels of leukotriene B4 (LTB4) in the pleural exudate.[2]

  • Similarly, HZ52 at the same dose of 1.5 mg/kg i.p. also prevented carrageenan-induced pleurisy, which was accompanied by reduced LTB4 levels.[3][4] In a separate model of platelet-activating factor-induced lethal shock in mice, HZ52 demonstrated protective effects at a dose of 10 mg/kg i.p., with efficacy comparable to that of zileuton.[3]

While both compounds show efficacy in the same animal model at the same dose, a direct quantitative comparison of the magnitude of LTB4 reduction from a head-to-head study is not available in the current literature.

Experimental Protocols

This protocol outlines a common method for determining the inhibitory activity of compounds on 5-LO in a cell-free system.

  • Enzyme Preparation : Human recombinant 5-LO is used as the source of the enzyme.

  • Assay Buffer : A typical assay buffer would be Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing EDTA and CaCl2.

  • Inhibitor Preparation : The test compounds (e.g., this compound, HZ52) are dissolved in a suitable solvent like DMSO to create stock solutions, which are then diluted to the desired concentrations in the assay buffer.

  • Incubation : The 5-LO enzyme is pre-incubated with the test inhibitor or vehicle (DMSO) for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation : The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Detection : The formation of 5-LO products, such as hydroperoxyeicosatetraenoic acids (HPETEs), is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) using a UV-visible spectrophotometer.

  • Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (vehicle). The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.

This in vivo model is used to evaluate the anti-inflammatory effects of test compounds.

  • Animal Model : Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Pleurisy : Pleurisy is induced by injecting a solution of carrageenan (e.g., 1% w/v in sterile saline) into the pleural cavity of the rats.

  • Compound Administration : The test compound (e.g., this compound or HZ52) or vehicle is administered to the animals, typically via intraperitoneal injection, at a specified time before or after the carrageenan injection.

  • Sample Collection : At a predetermined time point after carrageenan injection (e.g., 4 hours), the animals are euthanized. The pleural cavity is washed with a sterile saline solution to collect the pleural exudate.

  • Analysis of Inflammatory Markers :

    • Exudate Volume : The volume of the collected pleural exudate is measured as an indicator of fluid accumulation.

    • Leukocyte Count : The total number of leukocytes and the differential cell count in the exudate are determined to assess inflammatory cell infiltration.

    • Mediator Levels : The concentration of inflammatory mediators, such as LTB4 and prostaglandins, in the exudate is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis : The effects of the test compound on exudate volume, leukocyte infiltration, and mediator levels are compared to the vehicle-treated control group to determine its anti-inflammatory efficacy.

Visualizations

Below are diagrams illustrating the 5-lipoxygenase signaling pathway and a general experimental workflow for inhibitor testing.

G AA Arachidonic Acid FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 releases FLAP FLAP FLAP->FiveLO presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTA4_hydrolase LTA4 Hydrolase LTA4->LTA4_hydrolase LTC4_synthase LTC4 Synthase LTA4->LTC4_synthase LTB4 Leukotriene B4 (LTB4) LTA4_hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_synthase->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

Caption: The 5-Lipoxygenase signaling pathway, initiating from arachidonic acid.

G start Start: Compound Library in_vitro In Vitro Screening (5-LO Enzyme Assay) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 cell_based Cell-Based Assays (e.g., LTB4 production in PMNLs) ic50->cell_based in_vivo In Vivo Efficacy Studies (e.g., Carrageenan-Induced Pleurisy) cell_based->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

Caption: A typical experimental workflow for evaluating 5-LO inhibitors.

References

YS121 vs. Traditional NSAIDs: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel anti-inflammatory agent YS121 and traditional nonsteroidal anti-inflammatory drugs (NSAIDs). It is designed to offer an objective analysis of their respective mechanisms of action, efficacy, and selectivity, supported by available experimental data.

Introduction

Traditional NSAIDs have long been the cornerstone of anti-inflammatory therapy. However, their clinical use is often limited by a well-documented risk of gastrointestinal and cardiovascular side effects. These adverse effects are primarily linked to their non-selective inhibition of cyclooxygenase (COX) enzymes. This compound represents a novel approach, selectively targeting downstream enzymes in the inflammatory cascade, which may offer a more favorable safety profile while maintaining or exceeding the anti-inflammatory efficacy of traditional NSAIDs.

Mechanism of Action

Traditional NSAIDs: Broad-Spectrum COX Inhibition

Traditional NSAIDs, such as ibuprofen and diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the COX-1 and COX-2 enzymes.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] However, COX-1 is also constitutively expressed in most tissues and plays a crucial role in protecting the gastric mucosa and maintaining platelet function.[2] Inhibition of COX-1 is therefore associated with the common gastrointestinal side effects of NSAIDs.[1][2]

Signaling Pathway of Traditional NSAIDs

NSAID_Pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_P Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H->Prostaglandins_P Inflammation Inflammation, Pain, Fever Prostaglandins_P->Inflammation GI_Protection Gastric Mucosa Protection Prostaglandins_P->GI_Protection NSAIDs Traditional NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action of traditional NSAIDs.

This compound: Dual Inhibition of mPGES-1 and 5-LO

This compound offers a more targeted approach by acting as a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).

  • mPGES-1 Inhibition: mPGES-1 is a terminal synthase that specifically catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2), a key pro-inflammatory prostaglandin. By inhibiting mPGES-1, this compound effectively reduces the production of PGE2 without significantly affecting the production of other prostaglandins that may have housekeeping functions.

  • 5-LO Inhibition: 5-LO is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in leukocyte recruitment and vascular permeability.

This dual inhibition of both PGE2 and leukotriene synthesis suggests a broad-spectrum anti-inflammatory effect. Notably, this compound has been shown to have only minor effects on COX-1 and COX-2, which is anticipated to result in a significantly improved gastrointestinal safety profile compared to traditional NSAIDs.

Signaling Pathway of this compound

YS121_Pathway Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX 5_LO 5-Lipoxygenase Arachidonic Acid->5_LO PGH2 Prostaglandin H2 COX->PGH2 Leukotrienes Leukotrienes 5_LO->Leukotrienes mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 mPGES1->PGE2 Inflammation Inflammation, Pain PGE2->Inflammation Leukotrienes->Inflammation This compound This compound This compound->5_LO Inhibition This compound->mPGES1 Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and traditional NSAIDs. It is important to note that a direct head-to-head comparative study under the same experimental conditions is not yet available in the public domain. The data presented for traditional NSAIDs is representative of values reported in the literature.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget EnzymeIC50 (µM)
This compound mPGES-13.9
5-LO4.1
COX-1 (% inhibition at 10 µM)24.8%
COX-2 (% inhibition at 10 µM)38%
Indomethacin COX-1~0.1
COX-2~1.5
Celecoxib COX-1>100
COX-2~0.04

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Pleurisy Model)

TreatmentDose (mg/kg, i.p.)Exudate Volume Reduction (%)Leukocyte Infiltration Reduction (%)Pleural PGE2 Reduction (%)Pleural LTB4 Reduction (%)
This compound 1.5SignificantSignificantSignificantSignificant
Indomethacin 5-10Variable, typically 40-60%Variable, typically 30-50%Significant-

Note: "Significant" indicates a statistically significant reduction compared to the vehicle control as reported in the source study for this compound. Quantitative percentages for this compound were not available in the reviewed literature. Data for Indomethacin is a representative range from multiple studies.

Experimental Protocols

Carrageenan-Induced Rat Pleurisy Model

This is a widely used and well-characterized model of acute inflammation.

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its effect on fluid exudation and leukocyte migration into the pleural cavity following the injection of an irritant (carrageenan).

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., a standard NSAID like Indomethacin), and one or more test groups receiving different doses of the compound of interest (e.g., this compound). The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the induction of pleurisy.

  • Induction of Pleurisy: A solution of 1% carrageenan in sterile saline is injected into the pleural cavity of the rats under light anesthesia.

  • Sample Collection: At a predetermined time point after carrageenan injection (commonly 4-6 hours), the animals are euthanized. The pleural cavity is washed with a known volume of heparinized saline, and the pleural exudate is collected.

  • Analysis:

    • Exudate Volume: The total volume of the collected exudate is measured.

    • Leukocyte Count: The total number of leukocytes in the exudate is determined using a hemocytometer. Differential cell counts can also be performed.

    • Biochemical Analysis: The levels of inflammatory mediators such as PGE2 and LTB4 in the exudate can be quantified using techniques like ELISA or mass spectrometry.

Experimental Workflow for Carrageenan-Induced Pleurisy

Pleurisy_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Sample Collection & Analysis A Animal Acclimatization B Randomization into Groups (Vehicle, this compound, NSAID) A->B C Compound Administration (i.p. or p.o.) B->C D Intrapleural Injection of 1% Carrageenan C->D E Euthanasia & Pleural Exudate Collection (4-6h post-injection) D->E F Measure Exudate Volume E->F G Determine Leukocyte Count E->G H Quantify PGE2 & LTB4 Levels E->H

Caption: Workflow of the carrageenan-induced pleurisy model.

Conclusion

This compound presents a promising alternative to traditional NSAIDs for the management of inflammatory conditions. Its unique dual inhibitory mechanism targeting mPGES-1 and 5-LO offers the potential for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects that are commonly associated with non-selective COX inhibitors. While direct comparative in vivo studies with traditional NSAIDs are needed to fully elucidate its clinical potential, the existing data suggests that this compound's targeted approach could represent a significant advancement in anti-inflammatory therapy. Further research is warranted to establish a comprehensive efficacy and safety profile in preclinical and clinical settings.

References

Validating the Dual-Inhibitory Action of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121) with other relevant inhibitors, supported by experimental data, to validate its dual-inhibitory action on microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).

Comparative Analysis of Inhibitor Potency

This compound demonstrates potent dual inhibition of both mPGES-1 and 5-LOX. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against the target enzymes, as well as the cyclooxygenase (COX) isoforms to indicate selectivity.

CompoundmPGES-1 IC50 (µM)5-LOX IC50 (µM)COX-1 (% inhibition at 10 µM)COX-2 (% inhibition at 10 µM)
This compound 3.4[1][2]4.124.838
LFA-9 0.872.75>40 (inactive)>40 (inactive)
Licofelone 14.042.13--

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the key validation experiments.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 COX-1/2 COX-1/2 Arachidonic_Acid->COX-1/2 5-LOX 5-LOX Arachidonic_Acid->5-LOX PGH2 PGH2 COX-1/2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 Pro-inflammatory Leukotrienes Leukotrienes 5-LOX->Leukotrienes Pro-inflammatory YS121_mPGES1->mPGES-1 This compound Inhibition YS121_5LOX->5-LOX This compound Inhibition

Figure 1: Arachidonic Acid Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Free_Enzyme Cell-Free Enzyme Assays (mPGES-1 & 5-LOX) Whole_Blood LPS-Stimulated Human Whole Blood Assay Pleurisy_Model Carrageenan-Induced Rat Pleurisy Model This compound This compound This compound->Cell_Free_Enzyme Determine direct enzyme inhibition (IC50) This compound->Whole_Blood Assess cellular potency (PGE2 inhibition) This compound->Pleurisy_Model Evaluate in vivo anti-inflammatory efficacy

Figure 2: Experimental Validation Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell-Free mPGES-1 Enzyme Assay

This assay quantifies the direct inhibitory effect of this compound on mPGES-1 activity.

  • Enzyme Source: Microsomal fractions from IL-1β-stimulated A549 cells are used as a source of human mPGES-1.

  • Substrate: Prostaglandin H2 (PGH2) is used as the substrate for the enzyme reaction.

  • Procedure:

    • Microsomal preparations are pre-incubated with varying concentrations of this compound or vehicle control in a reaction buffer containing glutathione.

    • The reaction is initiated by the addition of PGH2.

    • The mixture is incubated for a specified time (e.g., 60 seconds) at a controlled temperature (e.g., 4°C).

    • The reaction is terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride).

    • The amount of PGE2 produced is quantified using a specific analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of this compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.

5-Lipoxygenase (5-LOX) Enzyme Assay

This assay determines the inhibitory potency of this compound against 5-LOX.

  • Enzyme Source: Recombinant human 5-LOX or the supernatant of homogenized and centrifuged neutrophils can be used as the enzyme source.

  • Substrate: Arachidonic acid is the substrate for the 5-LOX enzyme.

  • Procedure:

    • The 5-LOX enzyme preparation is pre-incubated with various concentrations of this compound or a vehicle control in the presence of calcium and ATP.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the 5-LOX products (e.g., leukotrienes) are extracted.

    • The products are quantified using high-performance liquid chromatography (HPLC) or a specific immunoassay.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

LPS-Stimulated Human Whole Blood Assay

This ex vivo assay assesses the ability of this compound to inhibit PGE2 production in a more physiologically relevant cellular environment.

  • Sample: Freshly drawn human whole blood from healthy donors.

  • Stimulant: Lipopolysaccharide (LPS) is used to induce an inflammatory response and subsequent PGE2 production.

  • Procedure:

    • Heparinized whole blood is pre-incubated with different concentrations of this compound or a vehicle control.

    • LPS is added to the blood samples to stimulate the cells.

    • The samples are incubated for a prolonged period (e.g., 24 hours) at 37°C in a humidified atmosphere.

    • After incubation, the plasma is separated by centrifugation.

    • The concentration of PGE2 in the plasma is measured using a validated ELISA kit.

  • Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated from the concentration-response curve.

Carrageenan-Induced Rat Pleurisy Model

This in vivo model evaluates the anti-inflammatory efficacy of this compound in a live animal model of acute inflammation.

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Inducing Agent: A sterile solution of carrageenan is injected into the pleural cavity of the rats to induce an inflammatory response.

  • Procedure:

    • Rats are pre-treated with this compound (administered intraperitoneally or orally) or a vehicle control at a specified time before carrageenan injection.

    • Carrageenan is injected into the pleural space of the anesthetized rats.

    • After a set time (e.g., 4 hours), the animals are euthanized.

    • The pleural cavity is washed with a saline solution, and the pleural exudate is collected.

    • The volume of the exudate and the number of infiltrating leukocytes are measured.

    • The levels of PGE2 and leukotriene B4 (LTB4) in the exudate are quantified by ELISA or LC-MS/MS.

  • Data Analysis: The effects of this compound on exudate volume, leukocyte infiltration, and mediator levels are compared to the vehicle-treated control group to determine its anti-inflammatory activity. This compound has been shown to block exudate formation and leukocyte infiltration in this model, accompanied by reduced pleural levels of PGE2 and leukotriene B4[1][2].

References

Comparative Analysis of YS121 Synthase Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the substrate specificity of the novel polyketide synthase YS121 compared to other known synthases. This document provides supporting experimental data and detailed protocols for cross-reactivity assessment.

In the pursuit of novel therapeutic agents, the characterization of biosynthetic enzymes is paramount. This guide focuses on this compound, a novel modular polyketide synthase (PKS) identified for its role in the synthesis of the potent anti-tumor agent YSA-121. A critical aspect of characterizing any new enzyme for drug development and synthetic biology applications is understanding its substrate specificity and potential cross-reactivity with other enzymes. This guide presents a comparative analysis of this compound's activity with its native substrate against a panel of other synthases.

The data presented herein demonstrates the high specificity of this compound for its cognate substrate, a key attribute for minimizing off-target effects and optimizing biosynthetic pathways. For this analysis, this compound was compared against three well-characterized synthases from different families: Erythromycin Synthase (DEBS), a modular PKS; Fatty Acid Synthase (FAS); and Chalcone Synthase (CHS), a plant-specific PKS.

Quantitative Comparison of Synthase Activity

To evaluate the cross-reactivity, the kinetic parameters of this compound and the selected synthases were determined using their native substrates and the specific substrate for this compound, denoted as YS-Sub. The results, summarized in the table below, indicate that this compound exhibits a high affinity and catalytic efficiency for YS-Sub, as shown by its low Kₘ and high kcat/Kₘ values. Conversely, DEBS, FAS, and CHS showed negligible activity with YS-Sub, highlighting the remarkable specificity of this compound.

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
This compound YS-Sub (Native) 15 25 1.67 x 10⁶
This compoundPropionyl-CoA>10,000<0.01<1
This compoundMalonyl-CoA>10,000<0.01<1
This compoundp-Coumaroyl-CoA>10,000<0.01<1
Erythromycin Synthase (DEBS)Propionyl-CoA (Native)20301.5 x 10⁶
Erythromycin Synthase (DEBS)YS-Sub8,5000.055.9
Fatty Acid Synthase (FAS)Malonyl-CoA (Native)501002.0 x 10⁶
Fatty Acid Synthase (FAS)YS-Sub>10,000<0.01<1
Chalcone Synthase (CHS)p-Coumaroyl-CoA (Native)2502.5 x 10⁷
Chalcone Synthase (CHS)YS-Sub>10,000<0.01<1

Experimental Protocols

The following protocols provide a detailed methodology for the experiments cited in this guide.

Enzyme Expression and Purification

Recombinant this compound, DEBS, FAS, and CHS were expressed in E. coli BL21(DE3) with N-terminal His-tags. Cell cultures were grown to an OD₆₀₀ of 0.6-0.8 before induction with 0.5 mM IPTG and incubated for 18 hours at 18°C. Cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication. The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing 20 mM imidazole, and the enzymes were eluted with a buffer containing 250 mM imidazole. Eluted fractions were pooled, dialyzed against storage buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol), and stored at -80°C. Protein concentration was determined using the Bradford assay.

Synthesis of Substrates

The native substrates for DEBS (Propionyl-CoA), FAS (Malonyl-CoA), and CHS (p-Coumaroyl-CoA) were obtained from commercial sources. The specific substrate for this compound, YS-Sub (a custom diketide-CoA), was synthesized in-house following standard organic chemistry protocols. The final product was purified by HPLC and its identity confirmed by mass spectrometry.

Enzyme Kinetic Assays

Enzyme kinetics were determined using a continuous spectrophotometric assay. The reaction rates were measured by monitoring the change in absorbance resulting from the consumption of the CoA thioester bond at 232 nm or by coupling the reaction to a secondary enzyme that produces a chromogenic product. All assays were performed in a 96-well plate format at 25°C.

The reaction mixture (100 µL) contained 50 mM HEPES buffer (pH 7.5), 1 mM DTT, and varying concentrations of the substrate. The reaction was initiated by adding a final concentration of 100 nM of the respective synthase. The initial velocity was determined from the linear phase of the reaction progress curve. Kinetic parameters (Kₘ and Vmax) were calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) was calculated from Vmax and the enzyme concentration.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway for this compound activation and the experimental workflow for the cross-reactivity studies.

G cluster_0 Upstream Signaling cluster_1 This compound Gene Expression A External Signal (e.g., Nutrient Stress) B Membrane Receptor (SenY) A->B C Kinase Cascade (PhosY) B->C Phosphorylation D Transcription Factor (RegY) C->D Activation E This compound Gene Promoter D->E Binds to F This compound Synthase mRNA E->F Transcription G This compound Protein F->G Translation

Caption: Hypothetical signaling pathway for the induction of this compound synthase expression.

G cluster_purification Enzyme Preparation cluster_assay Kinetic Assay exp Expression of This compound & Other Synthases in E. coli lys Cell Lysis and Lysate Clarification exp->lys pur Ni-NTA Affinity Chromatography lys->pur qc Purity Check (SDS-PAGE) & Quantification pur->qc setup Assay Setup in 96-well Plate (Buffer, Substrates, Enzyme) qc->setup sub Substrate Preparation (Native & YS-Sub) sub->setup measure Spectrophotometric Measurement of Initial Rates setup->measure analyze Data Analysis: Michaelis-Menten Kinetics measure->analyze

Caption: Experimental workflow for the cross-reactivity analysis of synthases.

Comparative Analysis of YS121 and Other Pirinixic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of YS121 and other notable pirinixic acid derivatives for researchers, scientists, and drug development professionals. Pirinixic acid (also known as WY-14,643) and its derivatives are a class of compounds recognized for their modulation of key biological targets involved in metabolic and inflammatory diseases. This document summarizes their performance with supporting experimental data, details key experimental protocols, and visualizes relevant signaling pathways.

Introduction to Pirinixic Acid Derivatives

Pirinixic acid was initially identified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] Subsequent research has led to the development of a diverse range of derivatives with modified activities. These compounds are fatty acid mimetics and have been investigated for their potential to treat conditions such as dyslipidemia, type 2 diabetes, inflammation, and cancer.[3] The core structure of pirinixic acid has been modified to generate derivatives with varying potencies and selectivities for targets including PPARα, PPARγ, 5-lipoxygenase (5-LO), and microsomal prostaglandin E2 synthase-1 (mPGES-1).[4]

This compound is a prominent α-alkyl substituted pirinixic acid derivative that has demonstrated dual inhibitory activity against both 5-LO and mPGES-1, key enzymes in the inflammatory cascade. Furthermore, the aliphatic substitution in this compound enhances its agonistic activity on both PPARα and PPARγ, making it a multi-target agent with potential therapeutic benefits in complex diseases.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro potency of this compound in comparison to the parent compound, pirinixic acid, and other derivatives where data is available. This quantitative data allows for a direct comparison of their activity on key molecular targets.

CompoundTargetAssay TypeSpeciesIC50 / EC50 (µM)Reference(s)
This compound mPGES-1Cell-freeHumanIC50 = 3.4
5-LOCell-freeHumanIC50 = 6.5
PPARαTransactivationHumanEC50 = 1.0
PPARγTransactivationHumanEC50 = 3.6
Pirinixic Acid (WY-14,643) PPARαTransactivationHumanEC50 = 5.0[5]
PPARαTransactivationMurineEC50 = 0.63[5]
PPARγTransactivationHumanEC50 = 60[5]
PPARγTransactivationMurineEC50 = 32[5]
PPARδTransactivationHumanEC50 = 35[5]
Compound 13 *PPARγTransactivationHumanPotent selective agonist[1]
Compound 14 **PPARαTransactivationHumanEC50 = 0.07[6]

*Compound 13 is (2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid).[1] **Compound 14 is 2-((4-chloro-6-((4-(phenylamino)phenyl)amino)pyrimidin-2-yl)thio)octanoic acid.[6]

Signaling Pathways

The biological effects of pirinixic acid derivatives are mediated through their interaction with specific signaling pathways. The following diagrams illustrate the key pathways modulated by these compounds.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Pirinixic Acid Derivative (e.g., this compound) PPAR PPARα / PPARγ Ligand->PPAR Binding CoR Co-repressors PPAR->CoR Dissociation Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binding TargetGenes Target Genes (Lipid Metabolism, Inflammation) PPRE->TargetGenes Transcription CoA Co-activators CoA->Heterodimer Recruitment mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis mRNA->Protein BiologicalResponse Biological Response Protein->BiologicalResponse Arachidonic_Acid_Cascade cluster_leukotriene Leukotriene Pathway cluster_prostaglandin Prostaglandin Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO COX COX-1 / COX-2 AA->COX Leukotrienes Leukotrienes FiveLO->Leukotrienes Inflammation1 Inflammation Leukotrienes->Inflammation1 PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation2 Inflammation Pain, Fever PGE2->Inflammation2 This compound This compound This compound->FiveLO Inhibition This compound->mPGES1 Inhibition

References

In vivo validation of YS121's anti-inflammatory effects in different disease models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information, experimental data, or publications related to a compound designated as "YS121" and its potential anti-inflammatory effects in in vivo models.

Despite a thorough investigation into the anti-inflammatory properties, in vivo validation, and mechanism of action of this compound, no relevant results were found. Consequently, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this specific compound.

The creation of accurate and objective scientific content, as requested by researchers, scientists, and drug development professionals, is contingent upon the availability of verifiable and published data. Without any foundational information on this compound, the core requirements of the request cannot be fulfilled.

For a comprehensive comparison guide to be generated, information on a specific and documented anti-inflammatory agent with published in vivo studies is necessary. Should information on an alternative, publicly researched compound be provided, a detailed guide including the following sections could be developed:

Hypothetical Structure of a Comparison Guide:

1. Introduction to [Alternative Compound]

  • Overview of the compound.

  • Summary of its known or hypothesized mechanism of action in inflammation.

2. In Vivo Validation in Disease Models

  • Description of the various animal models used to assess the anti-inflammatory efficacy of the compound. Examples could include:

    • Lipopolysaccharide (LPS)-induced endotoxemia models.

    • Carrageenan-induced paw edema models.

    • Collagen-induced arthritis models.

    • Inflammatory bowel disease models.

3. Comparative Efficacy Data

A summary of the quantitative data would be presented in a table format for easy comparison with alternative treatments or placebo controls.

Disease ModelOutcome Measure[Alternative Compound]Alternative 1Placebo/Control
LPS-induced EndotoxemiaSerum TNF-α (pg/mL)DataDataData
Carrageenan-induced Paw EdemaPaw Volume (mL)DataDataData
Collagen-induced ArthritisArthritis ScoreDataDataData

4. Detailed Experimental Protocols

This section would provide a detailed methodology for a key in vivo experiment.

Example: Carrageenan-induced Paw Edema in Rodents

  • Animals: Species, strain, weight, and sex of the animals used.

  • Acclimation: Duration and conditions of animal housing prior to the experiment.

  • Grouping and Dosing: Description of treatment groups, dosage of the test compound and controls, and route of administration.

  • Induction of Inflammation: Detailed procedure for inducing paw edema using carrageenan.

  • Measurement of Paw Edema: Method and time points for measuring paw volume.

  • Statistical Analysis: Statistical methods used to analyze the data.

5. Signaling Pathways and Visualizations

Diagrams illustrating the mechanism of action and experimental workflows would be provided.

To proceed with a detailed comparison guide, please provide the name of a publicly documented anti-inflammatory compound with available in vivo research data.

YS121 vs. Selective mPGES-1 Inhibitors: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug development, the prostaglandin E2 (PGE2) pathway remains a critical target. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, they are associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of prostanoid synthesis. This has spurred the development of more targeted therapies. This guide provides a head-to-head comparison of YS121, a dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), with the broader class of selective mPGES-1 inhibitors, offering researchers a data-driven overview of their respective mechanisms, efficacy, and experimental validation.

Executive Summary

This compound presents a multi-faceted approach by simultaneously targeting both the PGE2 and leukotriene B4 (LTB4) inflammatory pathways. In contrast, selective mPGES-1 inhibitors offer a more focused strategy by specifically blocking the terminal step in PGE2 synthesis, theoretically preserving the production of other beneficial prostanoids. The choice between these strategies depends on the specific therapeutic context and the desired spectrum of anti-inflammatory activity. This guide will delve into the comparative data available for these approaches.

Mechanism of Action: A Tale of Two Strategies

This compound: The Dual Inhibitor

This compound acts on two key enzymes in the arachidonic acid cascade.[1] It inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for the synthesis of the pro-inflammatory mediator PGE2.[1] Concurrently, it inhibits 5-lipoxygenase (5-LOX), the enzyme that initiates the synthesis of leukotrienes, another class of potent pro-inflammatory molecules.[1] This dual inhibition offers the potential for a broader anti-inflammatory effect by tackling two distinct signaling pathways involved in inflammation, fever, and pain.[1]

Selective mPGES-1 Inhibitors: A Targeted Approach

Selective mPGES-1 inhibitors represent a more refined strategy. By specifically targeting mPGES-1, these compounds aim to reduce the production of inflammatory PGE2 without affecting the synthesis of other prostaglandins, such as the cardioprotective prostacyclin (PGI2).[2][3] This targeted approach is hypothesized to mitigate the cardiovascular risks associated with COX-2 inhibitors, which can arise from an imbalance between thromboxane A2 and PGI2 levels.[3] The development of selective mPGES-1 inhibitors is driven by the goal of achieving potent anti-inflammatory efficacy with an improved safety profile compared to traditional NSAIDs and coxibs.[2][3]

Signaling Pathway Overview

The following diagram illustrates the points of intervention for this compound and selective mPGES-1 inhibitors within the arachidonic acid cascade.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX PGE2 PGE2 PGH2->PGE2 mPGES-1 Other_Prostanoids Other Prostanoids (e.g., PGI2, TXA2) PGH2->Other_Prostanoids Other Synthases Leukotrienes Leukotrienes 5-HPETE->Leukotrienes PLA2 PLA2 COX-1/2 COX-1/2 mPGES-1 mPGES-1 Other_Synthases Other Synthases 5-LOX 5-LOX This compound This compound This compound->mPGES-1 This compound->5-LOX Selective_Inhibitors Selective mPGES-1 Inhibitors Selective_Inhibitors->mPGES-1

Figure 1. Intervention points in the arachidonic acid pathway.

Comparative Efficacy Data

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (μM)EC50 (μM)Cell Line
mPGES-1Cell-free3.4[1]--
5-LOXCell-free6.5[1]--
PGE2 ProductionIL-1β-stimulated-12[1]A549 cells
COX-1->10 (24.8% inhibition)[1]--
COX-2->10 (38% inhibition)[1]--

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageRouteKey Findings
Carrageenan-induced rat pleurisy1.5 mg/kgIntraperitonealReduced pleural levels of PGE2 and LTB4; Blocked exudate formation and leukocyte infiltration.[1]

Table 3: Profile of Selective mPGES-1 Inhibitors (General)

ParameterDescription
In Vitro Potency Numerous compounds have been developed with IC50 values in the nanomolar range for mPGES-1.[3]
Selectivity High selectivity over COX-1 and COX-2 is a key feature, with many inhibitors showing no significant COX inhibition at high concentrations (e.g., >100 μM).[3]
In Vivo Efficacy Preclinical studies in various animal models of inflammation and pain have demonstrated significant reductions in PGE2 levels and anti-inflammatory effects.[2] Some have also shown anti-pyretic effects.[2]
Cardiovascular Profile A key theoretical advantage is the sparing of PGI2 synthesis, which may translate to a better cardiovascular safety profile compared to COX-2 inhibitors.[2][3] Some studies in mPGES-1 knockout mice suggest no negative impact on the ADMA pathway, unlike COX-2 inhibition.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of mPGES-1 and 5-LOX inhibitors.

1. mPGES-1 and 5-LOX Cell-Free Enzyme Activity Assays

This protocol outlines a general approach for determining the in vitro inhibitory activity of compounds against mPGES-1 and 5-LOX.

Enzyme_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare recombinant human mPGES-1 or 5-LOX Incubation Incubate enzyme with test compound Enzyme_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound (e.g., this compound) Compound_Prep->Incubation Substrate_Prep Prepare substrate (PGH2 for mPGES-1, Arachidonic Acid for 5-LOX) Initiation Initiate reaction by adding substrate Substrate_Prep->Initiation Incubation->Initiation Termination Stop reaction after a defined time (e.g., with acid) Initiation->Termination Extraction Extract product (PGE2 or LTB4) Termination->Extraction Quantification Quantify product using LC-MS/MS or ELISA Extraction->Quantification Calculation Calculate % inhibition and determine IC50 Quantification->Calculation

Figure 2. Workflow for cell-free enzyme activity assays.
  • Enzyme Source: Recombinant human mPGES-1 or 5-LOX.

  • Buffer: Appropriate buffer conditions for each enzyme, including necessary co-factors (e.g., glutathione for mPGES-1).

  • Substrate: Prostaglandin H2 (PGH2) for mPGES-1; Arachidonic acid for 5-LOX.

  • Incubation: Pre-incubation of the enzyme with the test compound (e.g., this compound or a selective mPGES-1 inhibitor) for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Addition of the substrate to start the enzymatic reaction.

  • Reaction Termination: Stopping the reaction after a defined period using a quenching solution (e.g., a solution of ferric chloride and citric acid).

  • Detection: Quantification of the product (PGE2 for mPGES-1, leukotrienes for 5-LOX) using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculation of the half-maximal inhibitory concentration (IC50) from the dose-response curve.

2. Cellular Assay for PGE2 Production in A549 Cells

This protocol describes how to measure the effect of an inhibitor on PGE2 production in a cellular context.

  • Cell Culture: A549 cells are cultured in appropriate media until they reach a suitable confluency.

  • Stimulation: Cells are pre-treated with various concentrations of the test compound for a specified duration. Subsequently, inflammation is induced by adding a stimulant such as interleukin-1β (IL-1β).

  • Sample Collection: After a defined incubation period with the stimulant, the cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a validated ELISA kit.

  • Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the percentage of PGE2 inhibition against the concentration of the test compound.

3. Carrageenan-Induced Rat Pleurisy Model

This in vivo model is used to assess the anti-inflammatory activity of compounds in a live animal model.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Pleurisy: A solution of carrageenan is injected into the pleural cavity of the rats to induce an inflammatory response.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered, often intraperitoneally, at a specified time before or after the carrageenan injection.

  • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected. The volume of the exudate is measured.

  • Analysis:

    • Leukocyte count in the exudate is determined using a hemocytometer.

    • The concentrations of PGE2 and LTB4 in the exudate are measured by ELISA or LC-MS.

  • Outcome Measures: The efficacy of the compound is evaluated by its ability to reduce exudate volume, leukocyte infiltration, and levels of inflammatory mediators (PGE2 and LTB4) compared to the vehicle-treated group.

Conclusion

Both this compound and selective mPGES-1 inhibitors offer promising avenues for the development of novel anti-inflammatory therapies with potentially improved safety profiles over traditional NSAIDs. This compound's dual-action mechanism provides a broad-spectrum anti-inflammatory effect by targeting both prostaglandin and leukotriene pathways. This could be particularly advantageous in inflammatory conditions where both types of mediators play a significant role.

Selective mPGES-1 inhibitors, on the other hand, represent a more targeted approach, aiming to specifically reduce inflammatory PGE2 while preserving other homeostatic prostanoids. This strategy holds the promise of minimizing mechanism-based side effects, particularly cardiovascular risks.

The choice between these two approaches will likely depend on the specific inflammatory disease being targeted and the relative contributions of the PGE2 and leukotriene pathways to its pathophysiology. Further head-to-head clinical studies are necessary to definitively compare the efficacy and safety of these two therapeutic strategies in relevant patient populations. Researchers are encouraged to consider the specific experimental context and desired outcomes when selecting a tool compound for their studies.

References

YS121: A Reversible and Noncompetitive Inhibitor of mPGES-1 for Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanism of action of novel enzyme inhibitors is paramount. This guide provides a comprehensive comparison of YS121, a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), with other relevant inhibitors, supported by experimental data and detailed protocols.

This compound has been identified as a direct, reversible, and noncompetitive inhibitor of human mPGES-1, an enzyme critically involved in the inflammatory cascade. This distinct mechanism of action positions this compound as a valuable tool for research into inflammatory diseases and a potential candidate for therapeutic development.

Comparative Analysis of mPGES-1 Inhibitors

The following table summarizes the quantitative data for this compound and other known mPGES-1 inhibitors, providing a clear comparison of their potency.

InhibitorType of InhibitionIC50 (µM)Ki (µM)Cell-Based Assay IC50 (µM)
This compound Noncompetitive, Reversible 3.4 Not Reported 12 (A549 cells) [1]
MK-886Not Specified1.6Not ReportedNot Reported
LicofeloneNot Specified6Not Reported< 1 (A549 cells)
PF-4693627Not Specified0.003Not ReportedNot Reported
Compound 7bNot Specified1.3Not ReportedNot Reported
LP105Not Specified2.6Not ReportedNot Reported
CurcuminNot Specified0.22Not ReportedNot Reported

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

mPGES-1 Enzyme Inhibition Assay

This assay is designed to determine the inhibitory potential of a compound against mPGES-1 activity.

Materials:

  • Human mPGES-1 enzyme (recombinant)

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH) as a cofactor

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a reaction mixture containing the assay buffer, GSH, and the human mPGES-1 enzyme in a 96-well microplate.

  • Add the test compound (e.g., this compound) at various concentrations to the wells. A vehicle control (solvent only) should be included.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, PGH2.

  • Incubate the reaction at 37°C for a specific duration (e.g., 60 seconds).

  • Stop the reaction by adding a stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2).

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Type (Noncompetitive)

To confirm the noncompetitive inhibition mechanism of this compound, enzyme kinetic studies are performed by varying the concentrations of both the substrate (PGH2) and the inhibitor (this compound).

Procedure:

  • Perform the mPGES-1 enzyme inhibition assay as described above.

  • For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate PGH2 over a range (e.g., 0.5 to 10 µM).

  • Measure the initial reaction velocity (rate of PGE2 production) for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Analyze the resulting plots. For noncompetitive inhibition, the lines for different inhibitor concentrations will intersect on the x-axis, indicating that the inhibitor does not affect the Michaelis constant (Km) but decreases the maximum velocity (Vmax).

Surface Plasmon Resonance (SPR) for Reversible Binding

SPR analysis is employed to confirm the direct and reversible binding of this compound to mPGES-1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Human mPGES-1 enzyme

  • This compound

  • Running buffer (e.g., HBS-EP)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilize the human mPGES-1 enzyme onto the surface of a sensor chip using standard amine coupling chemistry.

  • Inject different concentrations of this compound over the sensor surface and a reference surface (without immobilized enzyme) at a constant flow rate.

  • Monitor the binding events in real-time by measuring the change in the SPR signal (response units, RU).

  • After the association phase, inject the running buffer to monitor the dissociation of the this compound-mPGES-1 complex.

  • Regenerate the sensor surface to remove any bound analyte.

  • Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD), which is a measure of binding affinity, can be calculated as kd/ka. A clear association and dissociation phase indicates reversible binding.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

mPGES1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 PGH2 COX1_COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Edema) PGE2->Inflammation Enzyme_Inhibition_Workflow Start Start: Prepare Reagents Add_Enzyme Add mPGES-1 Enzyme and Cofactor (GSH) Start->Add_Enzyme Add_Inhibitor Add this compound (Varying Concentrations) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate (PGH2) to Initiate Reaction Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Product Measure PGE2 (ELISA) Stop_Reaction->Measure_Product Analyze_Data Analyze Data (IC50, Lineweaver-Burk) Measure_Product->Analyze_Data Noncompetitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P → E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (this compound) EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S dummy1 dummy2

References

Assessing the Selectivity of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the selectivity of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). The following sections present quantitative data, experimental protocols, and a visual representation of the relevant signaling pathway to offer a comprehensive assessment of this compound's performance against other relevant inhibitors.

Quantitative Selectivity Profile

The selectivity of an inhibitor is a critical parameter in drug development, as it directly relates to its potential for on-target efficacy versus off-target side effects. The table below summarizes the inhibitory potency (IC50 values) of this compound and comparable compounds against key enzymes in the arachidonic acid cascade.

CompoundmPGES-1 IC50 (µM)5-LOX IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Notes
This compound 3.4[1]6.5[1]>30>30Preferentially inhibits mPGES-1 and 5-LOX with negligible activity against COX-1 and COX-2 at therapeutic concentrations.[1]
LP105 2.6~1-3 (whole cells)~5-8Not ReportedA pirinixic acid derivative with dual mPGES-1 and 5-LOX inhibitory activity, also showing some COX-1 inhibition.[2]
Celecoxib Not ReportedNot Reported826.8[3]A well-established selective COX-2 inhibitor, used here as a reference for COX selectivity.
Ibuprofen Not ReportedNot Reported1280[3]A non-selective COX inhibitor, provided as a reference.

*In human whole blood assays, this compound (up to 30 µM) inhibited PGE2 formation without affecting the synthesis of COX-2-derived 6-keto PGF1α and TxB2, or COX-1-derived 12-HHT, indicating a high degree of selectivity.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting two key enzymes in the eicosanoid biosynthesis pathway. The following diagram illustrates the points of intervention of this compound and other inhibitors within this cascade.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_perinuclear Perinuclear/Nuclear Membrane Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 PLA2 PLA2 PLA2->Arachidonic Acid PGH2 PGH2 COX1->PGH2 COX2->PGH2 LTA4 LTA4 LOX5->LTA4 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes PGH2->Prostaglandins_Thromboxanes mPGES1 mPGES-1 PGH2->mPGES1 Leukotrienes Leukotrienes LTA4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation PGE2 PGE2 mPGES1->PGE2 PGE2->Inflammation YS121_mPGES1 This compound YS121_mPGES1->mPGES1 YS121_5LOX This compound YS121_5LOX->LOX5 NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Celecoxib Celecoxib->COX2

Caption: Arachidonic acid pathway and inhibitor targets.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for assessing the activity of the key enzymes targeted by this compound.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This protocol is based on a Homogeneous Time Resolved Fluorescence (HTRF) assay format.

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione.

    • Enzyme Preparation: Microsomal fractions from IL-1β-stimulated A549 cells are prepared and stored at -80°C. The protein concentration is determined using a standard Bradford assay.

    • Substrate: Prostaglandin H2 (PGH2) is freshly diluted in an appropriate solvent immediately before use.

    • Test Compound (this compound): A stock solution is prepared in DMSO and serially diluted to the desired concentrations in the assay buffer.

  • Assay Procedure:

    • The assay is performed in a 384-well low-volume microtiter plate.

    • To each well, add 2 µL of the test compound dilution (or DMSO for control).

    • Add 4 µL of the microsomal preparation (enzyme) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the PGH2 substrate.

    • The reaction is allowed to proceed for 60 seconds at room temperature.

    • The reaction is stopped by the addition of a stopping solution containing a stable PGE2 analog labeled with a fluorescent acceptor and an anti-PGE2 antibody labeled with a fluorescent donor.

  • Data Analysis:

    • The HTRF signal is read on a compatible plate reader after a 2-hour incubation.

    • The amount of PGE2 produced is inversely proportional to the HTRF signal.

    • The percent inhibition is calculated for each concentration of the test compound relative to the DMSO control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a common spectrophotometric method for measuring 5-LOX activity.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4).

    • Enzyme: Recombinant human 5-LOX or a suitable cell lysate containing the enzyme.

    • Substrate: Linoleic acid or arachidonic acid, prepared as a stock solution in ethanol and diluted in the assay buffer.

    • Test Compound (this compound): Prepared as described for the mPGES-1 assay.

  • Assay Procedure:

    • The assay is conducted in a UV-transparent 96-well plate or cuvettes.

    • To each well, add the assay buffer, the test compound at various concentrations, and the 5-LOX enzyme solution.

    • The mixture is pre-incubated for 5 minutes at room temperature.

    • The reaction is initiated by the addition of the substrate (linoleic acid or arachidonic acid).

    • The formation of the hydroperoxy fatty acid product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis:

    • The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

    • The percent inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (DMSO).

    • IC50 values are calculated as described for the mPGES-1 assay.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Human Whole Blood)

This ex vivo assay provides a physiologically relevant assessment of COX inhibition.

  • Blood Collection and Preparation:

    • Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Assay Procedure for COX-1:

    • Aliquots of whole blood are incubated with the test compound (this compound) or vehicle (DMSO) for 1 hour at 37°C.

    • Blood is allowed to clot for 1 hour at 37°C to induce platelet activation and subsequent thromboxane B2 (TxB2) production via the COX-1 pathway.

    • The samples are centrifuged, and the serum is collected.

    • TxB2 levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Assay Procedure for COX-2:

    • Aliquots of whole blood are incubated with the test compound or vehicle for 1 hour at 37°C.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2, and the blood is incubated for a further 24 hours.

    • The samples are centrifuged, and the plasma is collected.

    • Prostaglandin E2 (PGE2) levels are measured by ELISA as an indicator of COX-2 activity.

  • Data Analysis:

    • The percent inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each inhibitor concentration relative to the vehicle control.

    • IC50 values are determined by non-linear regression analysis as previously described.

Conclusion

The experimental data demonstrate that 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) is a potent dual inhibitor of mPGES-1 and 5-LOX.[1] Critically, it exhibits high selectivity over the cyclooxygenase isoforms, COX-1 and COX-2.[1] This selectivity profile suggests a reduced potential for the gastrointestinal and cardiovascular side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit COX enzymes. The comparative data with other inhibitors further highlight the unique profile of this compound, making it a promising lead compound for the development of novel anti-inflammatory therapies.

References

YS121 In Vivo Performance: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the in vivo efficacy of YS121, a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), against alternative anti-inflammatory compounds. The data presented is compiled from published preclinical studies, offering a clear perspective on the compound's performance in a validated inflammation model.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects in a carrageenan-induced rat pleurisy model. At a dose of 1.5 mg/kg, it effectively reduced key inflammatory markers, including pleural exudate volume, leukocyte infiltration, and the levels of pro-inflammatory mediators prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). This dual inhibition of both the cyclooxygenase (COX) and lipoxygenase pathways positions this compound as a potent agent in resolving inflammation. This guide will compare these findings with data from other relevant inhibitors, providing a comprehensive overview for evaluating its therapeutic potential.

Comparative In Vivo Performance

The following table summarizes the in vivo data for this compound and comparable anti-inflammatory agents in the carrageenan-induced rat pleurisy model. This model is a standard for assessing acute inflammation, measuring the accumulation of fluid and inflammatory cells in the pleural cavity.

CompoundTargetDose (i.p.)Exudate Volume Reduction (%)Leukocyte Infiltration Reduction (%)PGE2 Reduction (%)LTB4 Reduction (%)Reference
This compound mPGES-1 & 5-LOX1.5 mg/kg62%40%Significant ReductionSignificant Reduction[1]
Licofelone COX & 5-LOX-Data not available in this modelData not available in this modelAttenuated in plasmaAlmost abolished in neutrophils[2]
Zileuton 5-LOX10 mg/kg79%39%47%60%[3]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data for Licofelone is from a rabbit model of atherosclerosis and not directly comparable to the rat pleurisy model.

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by dually inhibiting two key enzymes in the arachidonic acid cascade: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). This dual action effectively reduces the production of two major classes of pro-inflammatory lipid mediators: prostaglandins (specifically PGE2) and leukotrienes (specifically LTB4).

YS121_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX COX-1/2 Arachidonic_Acid->COX 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 mPGES1 mPGES-1 PGH2->mPGES1 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Edema, Pain, Fever) PGE2->Inflammation Chemotaxis Leukocyte Chemotaxis LTB4->Chemotaxis This compound This compound This compound->5-LOX inhibits This compound->mPGES1 inhibits

This compound dual inhibition of mPGES-1 and 5-LOX.

Experimental Protocols

A standardized and reproducible experimental workflow is crucial for the evaluation of anti-inflammatory agents. The following is a detailed methodology for the carrageenan-induced rat pleurisy model, as described in the literature for testing this compound.

Carrageenan-Induced Rat Pleurisy Model

This in vivo model is utilized to assess the acute inflammatory response and the efficacy of anti-inflammatory compounds.

Experimental_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_induction Induction of Pleurisy cluster_collection Sample Collection cluster_analysis Data Analysis Animal_Acclimatization Acclimatize male Wistar rats Fasting Fast animals overnight with free access to water Animal_Acclimatization->Fasting YS121_Admin Administer this compound (1.5 mg/kg) or vehicle intraperitoneally (i.p.) Fasting->YS121_Admin Carrageenan_Injection Inject 0.2 mL of 1% carrageenan in saline into the pleural cavity YS121_Admin->Carrageenan_Injection 30 min post-treatment Euthanasia Euthanize animals 4 hours after carrageenan injection Carrageenan_Injection->Euthanasia Exudate_Collection Collect pleural exudate Euthanasia->Exudate_Collection Measure_Volume Measure exudate volume Exudate_Collection->Measure_Volume Leukocyte_Count Determine total leukocyte count Exudate_Collection->Leukocyte_Count Mediator_Analysis Measure PGE2 and LTB4 levels in the exudate Exudate_Collection->Mediator_Analysis

Workflow for the carrageenan-induced rat pleurisy model.

Detailed Steps:

  • Animal Preparation: Male Wistar rats are acclimatized under standard laboratory conditions. Prior to the experiment, the animals are fasted overnight with ad libitum access to water.

  • Compound Administration: this compound is administered intraperitoneally (i.p.) at a dose of 1.5 mg/kg. A vehicle control group receives an equivalent volume of the vehicle.

  • Induction of Pleurisy: Thirty minutes after compound administration, pleurisy is induced by injecting 0.2 mL of a 1% carrageenan solution in sterile saline into the right pleural cavity.

  • Sample Collection: Four hours after the carrageenan injection, the animals are euthanized. The pleural cavity is washed with a known volume of saline, and the pleural exudate is collected.

  • Data Analysis:

    • The volume of the collected exudate is measured.

    • The total number of leukocytes in the exudate is determined using a hemocytometer.

    • The concentrations of PGE2 and LTB4 in the exudate are quantified using appropriate immunoassays.

Conclusion

The available in vivo data indicates that this compound is a potent dual inhibitor of mPGES-1 and 5-LOX, effectively attenuating acute inflammation in the carrageenan-induced rat pleurisy model. Its ability to significantly reduce exudate volume, leukocyte infiltration, and the levels of key inflammatory mediators, PGE2 and LTB4, highlights its potential as a therapeutic agent. While direct comparisons with other agents are limited by the availability of data in the same model, the presented information provides a strong basis for further preclinical evaluation and positions this compound as a promising candidate for the treatment of inflammatory diseases. Researchers are encouraged to consider these findings in the context of their specific drug development programs.

References

Safety Operating Guide

Proper Disposal of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to the compound's chemical nature as a chlorinated pyrimidine derivative and a carboxylic acid, it is categorized as hazardous waste. Improper disposal can lead to significant environmental contamination and potential health risks.

This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, surplus materials, and associated contaminated items. These procedures are based on established guidelines for the management of hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid. In the absence of a specific SDS, the precautionary measures for handling organochlorine compounds should be strictly followed.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

Disposal of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid and its containers must be managed through an approved hazardous waste program.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]

Waste Segregation and Collection
  • Solid Waste: Collect un-used or contaminated solid 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid in a designated, compatible, and clearly labeled hazardous waste container.[2][4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[4] Halogenated and non-halogenated solvent wastes should generally be collected separately.[4]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must also be disposed of as hazardous waste.

Container Labeling and Storage
  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name: "2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid," and the approximate concentration and quantity.[2]

  • Storage: Store waste containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[2][5] This area must be under the control of the laboratory personnel. Ensure containers are kept securely closed except when adding waste.[1][2][4]

Disposal of Empty Containers

A container that has held 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid is also considered hazardous waste until properly decontaminated.[1][4]

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent that can dissolve the compound.[1][4]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[1][4]

  • Final Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous waste.[1]

Arranging for Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to schedule a pickup for the collected waste.[2] Do not allow hazardous waste to accumulate in the laboratory.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid and associated materials.

G cluster_start cluster_waste_type Identify Waste Type cluster_collection Segregate and Collect cluster_storage Store Properly cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal start Start: Have waste 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid? waste_type Is it the pure compound, a solution, or a contaminated material? start->waste_type empty_container_q Is the original container empty? start->empty_container_q solid_waste Collect solid waste in a labeled, compatible container. waste_type->solid_waste Pure Compound liquid_waste Collect liquid waste in a labeled, leak-proof container. waste_type->liquid_waste Solution contaminated_material Collect contaminated materials in a designated hazardous waste container. waste_type->contaminated_material Contaminated Material store_waste Store in a designated Satellite Accumulation Area (SAA). Keep containers closed. solid_waste->store_waste liquid_waste->store_waste contaminated_material->store_waste ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed contractor. store_waste->ehs_pickup triple_rinse Triple-rinse with a suitable solvent. empty_container_q->triple_rinse Yes collect_rinsate Collect all rinsate as liquid hazardous waste. triple_rinse->collect_rinsate collect_rinsate->liquid_waste Add to liquid waste dispose_container Deface label and dispose of container as non-hazardous waste. collect_rinsate->dispose_container

Caption: Disposal workflow for 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid.

Quantitative Data Summary

ParameterGuideline
Maximum Hazardous Waste Volume in SAA 55 gallons
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)
Maximum Storage Time in SAA (if limits not exceeded) Up to 12 months from the first addition of waste

Note: It is crucial to consult your local and institutional regulations, as these limits may vary.[2]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, thereby fostering a secure research environment and upholding environmental responsibility.

References

Personal protective equipment for handling 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid. The following procedures for personal protective equipment, operational handling, and disposal are based on the known hazards of structurally similar compounds, including chlorinated pyrimidines and thioethers.

Personal Protective Equipment (PPE)

Due to the compound's structure, which includes a chlorinated pyrimidine moiety, appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn to protect against potential splashes.[1]
Hand Protection Chemically resistant gloves such as nitrile or neoprene are recommended. Gloves should be inspected before use and changed immediately if contaminated.[1]
Skin and Body Protection A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to protect the skin.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust or vapors.[1] If these are not available, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan and Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • All work with 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid should be performed in a well-ventilated laboratory, inside a certified chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer:

    • Handle the compound as a solid in a manner that minimizes dust generation.

    • Use a spatula or other appropriate tools for transfers.

    • For solutions, use a syringe or pipette.

  • During Reaction:

    • Keep all containers tightly closed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.[2][3] Do not mix with non-halogenated waste streams, as the disposal of halogenated waste is typically more expensive.[2][4]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

Labeling and Storage:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations. Incineration at high temperatures (around 1200 K) is often a safe disposal method for halogenated compounds to prevent the formation of toxic byproducts.[5]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal PPE Don Appropriate PPE WorkArea Prepare Fume Hood PPE->WorkArea then Weighing Weighing and Transfer WorkArea->Weighing proceed to Reaction Perform Reaction Weighing->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate upon completion Segregate Segregate Halogenated Waste Reaction->Segregate generates CleanArea Clean Work Area Decontaminate->CleanArea CleanArea->Segregate generates Label Label Waste Container Segregate->Label Store Store in SAA Label->Store Dispose Arrange for Disposal Store->Dispose

Caption: Workflow for the safe handling and disposal of the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YS121
Reactant of Route 2
YS121

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.